Product packaging for Tupichilignan A(Cat. No.:)

Tupichilignan A

Cat. No.: B019232
M. Wt: 402.4 g/mol
InChI Key: MWTKKKPTALSSLI-XFQAVAEZSA-N
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Description

Tupichilignan A is a useful research compound. Its molecular formula is C22H26O7 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26O7 B019232 Tupichilignan A

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R)-4-[(R)-(3,4-dimethoxyphenyl)-hydroxymethyl]-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O7/c1-25-17-7-5-13(10-19(17)27-3)9-15-16(12-29-22(15)24)21(23)14-6-8-18(26-2)20(11-14)28-4/h5-8,10-11,15-16,21,23H,9,12H2,1-4H3/t15-,16+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTKKKPTALSSLI-XFQAVAEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2C(COC2=O)C(C3=CC(=C(C=C3)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@@H]2[C@H](COC2=O)[C@H](C3=CC(=C(C=C3)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Tupichilignan A: A Technical Overview of its Natural Source, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tupichilignan A is a dibenzylbutyrolactone lignan, a class of naturally occurring phenolic compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural source of this compound, detailed experimental protocols for its isolation and characterization, and a summary of its known biological activities. The information presented is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Source

This compound was first isolated from the rhizomes of Tupistra chinensis Baker, a plant belonging to the Asparagaceae family[1]. Tupistra chinensis is distributed in southwestern China, and its rhizome has been traditionally used in Chinese folk medicine for the treatment of various ailments, including rheumatic diseases and snakebites[1].

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of phytochemical and spectroscopic techniques. The following protocols are based on the methodologies described in the initial report of its discovery.

Plant Material and Extraction

Fresh rhizomes of Tupistra chinensis were collected and air-dried. The dried rhizomes were then powdered and extracted exhaustively with methanol (MeOH) at room temperature. The resulting crude methanol extract was concentrated under reduced pressure to yield a residue.

Isolation and Purification Workflow

The isolation of this compound from the crude methanol extract is a multi-step process involving solvent partitioning and various chromatographic techniques.

G start Powdered Rhizomes of Tupistra chinensis extraction Methanol Extraction start->extraction crude_extract Crude Methanol Extract extraction->crude_extract partition Solvent Partitioning (n-hexane, EtOAc, n-BuOH) crude_extract->partition fractions EtOAc Fraction partition->fractions cc_si Silica Gel Column Chromatography fractions->cc_si fractions_si Collected Fractions cc_si->fractions_si cc_rp18 RP-18 Column Chromatography fractions_si->cc_rp18 fractions_rp18 Purified Fractions cc_rp18->fractions_rp18 hplc Preparative HPLC fractions_rp18->hplc pure_compound This compound hplc->pure_compound

Isolation workflow for this compound.
  • Solvent Partitioning: The crude methanol extract was suspended in water and successively partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The EtOAc-soluble fraction was found to contain this compound.

  • Silica Gel Column Chromatography: The EtOAc fraction was subjected to column chromatography on a silica gel column, eluting with a gradient of n-hexane and EtOAc. Fractions were collected and monitored by thin-layer chromatography (TLC).

  • RP-18 Column Chromatography: Fractions containing this compound were further purified by column chromatography on a reversed-phase (RP-18) silica gel column, using a methanol-water gradient as the mobile phase.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification was achieved by preparative HPLC on an RP-18 column to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods.

Spectroscopic TechniquePurpose
Mass Spectrometry (MS) Determination of the molecular weight and elemental composition.
Infrared (IR) Spectroscopy Identification of functional groups (e.g., hydroxyl, carbonyl).
¹H Nuclear Magnetic Resonance (NMR) Determination of the proton framework of the molecule.
¹³C Nuclear Magnetic Resonance (NMR) Determination of the carbon skeleton of the molecule.
2D NMR (COSY, HMQC, HMBC) Elucidation of the connectivity between protons and carbons to establish the final structure.

Quantitative Data

The yield of this compound from the dried rhizomes of Tupistra chinensis is a critical parameter for assessing the feasibility of its natural sourcing.

CompoundPlant PartExtraction SolventYield (% of dry weight)
This compoundRhizomesMethanolData not available in the initial report.

Note: The original publication did not specify the exact yield of this compound from the starting plant material.

Biological Activity and Signaling Pathways

Currently, there is limited information available in the public domain regarding the specific biological activities and associated signaling pathways of this compound. Lignans as a class are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and cytotoxic activities. Further research is required to elucidate the specific biological functions of this compound.

Conclusion

This compound is a structurally interesting dibenzylbutyrolactone lignan naturally occurring in the rhizomes of Tupistra chinensis. Its isolation requires a multi-step chromatographic process, and its structure has been elucidated through comprehensive spectroscopic analysis. While the broader class of lignans is biologically significant, the specific pharmacological properties of this compound remain an open area for future investigation. This technical guide provides a foundational understanding for researchers interested in exploring this natural product for potential therapeutic applications.

References

The Enigmatic Isolation of Tupichilignan A: A Survey of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a notable absence of established protocols for the isolation and purification of Tupichilignan A from natural plant sources. While the synthesis of this complex lignan has been achieved, information regarding its natural occurrence and extraction from flora remains elusive. This technical guide consolidates the available information, highlighting the current state of research and the technical challenges that may be associated with its natural product chemistry.

Recent advancements in organic synthesis have successfully led to the total synthesis of this compound. This work has been crucial in revising its molecular structure[1]. However, the foundational knowledge of its plant origins, which is paramount for drug development and phytochemical research, is not documented in the available scientific literature. Queries for its isolation from plant sources, specific extraction methodologies, or purification via chromatography did not yield any specific established procedures.

This guide, therefore, serves not as a direct protocol, but as a resource for researchers and drug development professionals, outlining the general methodologies that are typically employed for the isolation of similar lignans. It will also present the known information about this compound's synthesis to provide a complete picture of the current scientific landscape.

General Approaches to Lignan Isolation from Plant Material

The isolation of lignans from plant sources is a multi-step process that generally involves extraction, fractionation, and purification. The specific methods and solvents used are highly dependent on the plant matrix and the chemical properties of the target compound.

Table 1: Common Extraction Techniques for Lignans from Plant Sources
Extraction MethodPrincipleTypical SolventsAdvantagesDisadvantages
MacerationSoaking plant material in a solvent at room temperature.Ethanol, Methanol, Acetone, Ethyl acetateSimple, low cost, suitable for thermolabile compounds.Time-consuming, may result in lower yields.
Soxhlet ExtractionContinuous extraction with a cycling solvent.Hexane, Chloroform, Ethanol, MethanolEfficient for exhaustive extraction, requires less solvent over time.Can degrade thermolabile compounds due to prolonged heating.
Ultrasound-Assisted Extraction (UAE)Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.Ethanol, Methanol, WaterFaster extraction times, increased yields, reduced solvent consumption.Can generate heat, potentially degrading some compounds.
Microwave-Assisted Extraction (MAE)Uses microwave energy to heat the solvent and plant material, causing cell rupture.Polar solvents (Ethanol, Methanol, Water)Very rapid, high efficiency, reduced solvent usage.Requires specialized equipment, potential for localized overheating.
Supercritical Fluid Extraction (SFE)Uses a supercritical fluid (e.g., CO2) as the extraction solvent.Supercritical CO2, often with a co-solvent like ethanol.Highly selective, solvent-free final product, mild operating temperatures.High initial equipment cost.
Table 2: Chromatographic Techniques for Lignan Purification
Chromatographic TechniquePrincipleStationary PhaseMobile PhaseApplication
Column Chromatography (CC)Separation based on differential adsorption of compounds to a solid stationary phase.Silica gel, Alumina, SephadexGradients of non-polar to polar solvents (e.g., hexane-ethyl acetate)Initial fractionation and purification of crude extracts.
Flash ChromatographyA modification of column chromatography using pressure to increase solvent flow rate.Silica gel, Reversed-phase silicaSimilar to column chromatographyRapid purification of larger sample quantities.
High-Performance Liquid Chromatography (HPLC)High-resolution separation using high pressure to force the mobile phase through a packed column.Reversed-phase (C18, C8), Normal-phase (Silica)Acetonitrile/water or Methanol/water gradientsFinal purification, purity assessment, and quantification.
Preparative Thin-Layer Chromatography (PTLC)Separation on a layer of adsorbent material coated on a flat support.Silica gel, AluminaSolvent systems optimized by analytical TLCIsolation of small quantities of pure compounds.

A Generalized Workflow for Lignan Isolation

The following diagram illustrates a hypothetical workflow for the isolation and purification of a lignan like this compound from a plant source, based on common practices in phytochemistry.

Isolation_Workflow PlantMaterial Plant Material (e.g., leaves, stems, roots) Drying Drying and Grinding PlantMaterial->Drying Extraction Extraction (e.g., Maceration, Soxhlet, UAE) Drying->Extraction Filtration Filtration / Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partitioning Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Butanol) CrudeExtract->Partitioning Fractions Fractionation Partitioning->Fractions ColumnChromatography Column Chromatography (Silica Gel) Fractions->ColumnChromatography Subfractions Sub-fractions ColumnChromatography->Subfractions HPLC Preparative HPLC (Reversed-Phase) Subfractions->HPLC PureCompound Pure Lignan (e.g., this compound) HPLC->PureCompound StructureElucidation Structure Elucidation (NMR, MS, etc.) PureCompound->StructureElucidation Synthesis_Pathway Start Enantioenriched Donor-Acceptor Cyclopropane Cyclopropanation Asymmetric Cyclopropanation OxyMichael Oxy-homo-Michael Reaction Cyclopropanation->OxyMichael Key Step 1 BicyclicIntermediate Bicyclic Intermediate OxyMichael->BicyclicIntermediate Benzylation α-Benzylation BicyclicIntermediate->Benzylation Decarboxylation Decarboxylation Benzylation->Decarboxylation LactoneCore trans-α,β-Dibenzyl-γ-lactone Decarboxylation->LactoneCore Inversion Configurational Inversion (Oxidation/Reduction) LactoneCore->Inversion Key Step 2 FinalProduct This compound Inversion->FinalProduct

References

The Enigmatic Path to Tupichilignan A: A Proposed Biosynthetic Route in Tupistra chinensis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tupichilignan A, a lignan isolated from the rhizomes of Tupistra chinensis, has garnered interest for its potential biological activities. Despite its successful chemical synthesis and structural elucidation, its natural biosynthetic pathway within the plant remains uninvestigated. This technical guide addresses this knowledge gap by proposing a putative biosynthetic pathway for this compound based on established general lignan biosynthesis. In the absence of direct experimental data, this document provides a foundational framework for future research, including generalized experimental protocols and conceptual workflows to guide the elucidation of this novel pathway. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the natural product chemistry and biosynthesis of lignans.

Introduction

Tupistra chinensis (Baker), a perennial herbaceous plant, is utilized in traditional folk medicine for treating various ailments. Phytochemical investigations of its rhizomes have revealed a diverse array of secondary metabolites, including spirostanol saponins and lignans. Among these, this compound stands out due to its unique chemical structure. While the total asymmetric synthesis of this compound has been successfully achieved, leading to a revision of its absolute configuration, the enzymatic steps involved in its formation within Tupistra chinensis have not been reported.[1][2]

Understanding the biosynthetic pathway of this compound is crucial for several reasons. It can enable the development of biotechnological production platforms for this compound, facilitate the discovery of novel enzymes with potential applications in biocatalysis, and provide insights into the metabolic networks of Tupistra chinensis. This whitepaper aims to consolidate the current understanding of lignan biosynthesis and propose a scientifically plausible pathway for this compound, thereby providing a roadmap for future research endeavors.

Proposed Biosynthetic Pathway of this compound

Lignans are a large class of phenylpropanoid derivatives synthesized by plants. The general lignan biosynthetic pathway typically begins with the dimerization of two coniferyl alcohol units.[3] Based on the structure of this compound, a putative biosynthetic pathway is proposed, originating from the core phenylpropanoid pathway.

The proposed pathway initiates with the conversion of L-phenylalanine to cinnamic acid, which is then hydroxylated and methylated to produce ferulic acid. Ferulic acid is subsequently reduced to coniferyl alcohol, the primary building block for many lignans. Two molecules of coniferyl alcohol are then coupled to form pinoresinol, a key intermediate. This reaction is often stereospecifically controlled by dirigent proteins (DIRs).[3]

Following the formation of pinoresinol, a series of reductive and oxidative modifications are hypothesized to occur to yield the final structure of this compound. This includes the reduction of pinoresinol to lariciresinol and then to secoisolariciresinol, catalyzed by pinoresinol-lariciresinol reductases (PLRs).[3] Secoisolariciresinol is then dehydrogenated to matairesinol by secoisolariciresinol dehydrogenase (SDH).[3] Subsequent enzymatic transformations, likely involving cytochrome P450 monooxygenases and other tailoring enzymes, would then be required to form the specific lactone and hydroxyl functionalities of this compound.

Putative Biosynthetic Pathway of this compound Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H Caf Caffeic Acid Cou->Caf C3H Fer Ferulic Acid Caf->Fer COMT Con Coniferyl Alcohol (x2) Fer->Con 4CL, CCR, CAD Pin Pinoresinol Con->Pin Dirigent Protein Lar Lariciresinol Pin->Lar PLR Sec Secoisolariciresinol Lar->Sec PLR Mat Matairesinol Sec->Mat SDH TupA This compound Mat->TupA Putative Tailoring Enzymes (P450s, etc.)

A proposed biosynthetic pathway for this compound from L-phenylalanine.

Quantitative Data

As of the date of this publication, there are no published studies detailing the quantitative analysis of the biosynthetic pathway of this compound in Tupistra chinensis. Research involving precursor feeding experiments, enzyme kinetic assays, and transcriptomic or proteomic analyses would be required to generate such data. The following table is a template that can be utilized to summarize data from future precursor feeding experiments.

PrecursorAmount Fed (µmol)Incorporation Rate (%)Product Yield (µg/g FW)
L-Phenylalanine-¹³C₉, ¹⁵N
Coniferyl alcohol-¹³C₃
Pinoresinol-¹³C₆
Matairesinol-¹³C₆
This table is a template for future experimental data and does not contain any measured values.

Experimental Protocols

The elucidation of a novel biosynthetic pathway is a multifaceted process that requires a combination of biochemical and molecular biology techniques. Below are generalized protocols for key experiments that would be instrumental in investigating the biosynthesis of this compound.

Isotope-Labeled Precursor Feeding Studies

Objective: To identify the precursors of this compound.

Methodology:

  • Plant Material: Fresh rhizomes of Tupistra chinensis.

  • Precursor Preparation: Synthesize or procure isotopically labeled (e.g., ¹³C, ¹⁴C, ²H, ¹⁵N) putative precursors such as L-phenylalanine, coniferyl alcohol, and pinoresinol.

  • Administration: Administer the labeled precursors to the rhizome tissues through methods like cut-feeding, injection, or watering.

  • Incubation: Incubate the plant material for a defined period to allow for metabolic conversion.

  • Extraction and Purification: Extract the metabolites from the plant tissue using an appropriate solvent system (e.g., methanol/chloroform). Purify this compound using chromatographic techniques such as HPLC.

  • Analysis: Analyze the purified this compound for the incorporation of the isotopic label using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Enzyme Assays

Objective: To identify and characterize the enzymes involved in the biosynthetic pathway.

Methodology:

  • Protein Extraction: Prepare a crude protein extract from Tupistra chinensis rhizomes.

  • Enzyme Assay: Incubate the protein extract with a putative substrate (e.g., pinoresinol) and necessary cofactors (e.g., NADPH).

  • Product Detection: Monitor the formation of the expected product (e.g., lariciresinol) over time using HPLC or LC-MS.

  • Enzyme Purification: If enzymatic activity is detected, purify the responsible enzyme using protein chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

  • Kinetic Analysis: Determine the kinetic parameters (Kₘ, Vₘₐₓ) of the purified enzyme.

Transcriptome Analysis

Objective: To identify candidate genes encoding the biosynthetic enzymes.

Methodology:

  • RNA Extraction: Extract total RNA from Tupistra chinensis rhizomes and other tissues.

  • Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

  • Bioinformatic Analysis: Assemble the transcriptome de novo and annotate the unigenes. Identify candidate genes homologous to known lignan biosynthetic genes (e.g., PAL, C4H, DIR, PLR, SDH, cytochrome P450s) from other plant species.[4][5]

  • Expression Analysis: Correlate the expression levels of candidate genes with the accumulation of this compound in different tissues or under different conditions.

Experimental Workflow for Elucidating the Biosynthetic Pathway of this compound start Hypothesize Putative Pathway feeding Isotope-Labeled Precursor Feeding start->feeding transcriptomics Transcriptome Analysis (RNA-Seq) start->transcriptomics identification Identify Precursors & Intermediates feeding->identification gene_candidates Identify Candidate Genes transcriptomics->gene_candidates cloning Gene Cloning and Heterologous Expression identification->cloning gene_candidates->cloning enzyme_assays In Vitro Enzyme Assays cloning->enzyme_assays protein_purification Enzyme Purification from Tupistra chinensis protein_purification->enzyme_assays functional_characterization Functional Characterization of Enzymes enzyme_assays->functional_characterization pathway_elucidation Complete Pathway Elucidation functional_characterization->pathway_elucidation

A generalized experimental workflow for pathway elucidation.

Conclusion and Future Outlook

The biosynthesis of this compound in Tupistra chinensis represents an unexplored area of natural product chemistry. This guide provides a foundational, albeit putative, framework for its biosynthetic pathway, drawing upon established knowledge of lignan biosynthesis in the plant kingdom. The proposed pathway and the outlined experimental strategies are intended to catalyze future research in this area.

The elucidation of this pathway will not only deepen our understanding of the metabolic capabilities of Tupistra chinensis but also pave the way for the biotechnological production of this compound and the discovery of novel biocatalysts. It is our hope that this technical guide will serve as a valuable starting point for researchers dedicated to unraveling the intricate chemistry of this fascinating medicinal plant.

References

Physical and chemical properties of Tupichilignan A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tupichilignan A is a lignan, a class of polyphenolic compounds, that has garnered interest within the scientific community. Lignans are widely recognized for their diverse biological activities, and this compound, in particular, presents a subject of ongoing research for its potential therapeutic applications. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, along with insights into its biological activities and the experimental methodologies used for its characterization.

Physical and Chemical Properties

A thorough understanding of the physicochemical characteristics of this compound is fundamental for its application in research and drug development. The key properties are summarized below.

PropertyValueReference
Molecular Formula C₂₂H₂₆O₇[1][2]
Molecular Weight 402.4 g/mol [1][2]
CAS Number 69586-96-5[1]
Appearance White powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Melting Point Not explicitly reported in the provided search results.
Optical Rotation Not explicitly reported in the provided search results.
Spectral Data

The structural elucidation of this compound has been primarily achieved through various spectroscopic techniques. While the complete raw spectral data is extensive, the key spectral characteristics are summarized as follows:

  • ¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum of this compound reveals characteristic signals corresponding to its complex structure, including aromatic protons, methoxy groups, and protons within the lignan skeleton.

  • ¹³C NMR Spectroscopy: The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule, confirming the presence of all 22 carbon atoms in their respective chemical environments.

  • Mass Spectrometry (MS): Mass spectral analysis is crucial for determining the molecular weight and fragmentation pattern of this compound, further corroborating its molecular formula.

  • Infrared (IR) Spectroscopy: The infrared spectrum of this compound displays characteristic absorption bands corresponding to its functional groups, such as hydroxyl, carbonyl, and ether linkages.

Biological Activity and Potential Applications

Lignans, as a class of compounds, are known to exhibit a wide range of biological activities, including antioxidant and anti-inflammatory effects. While specific in-depth studies on this compound are emerging, preliminary evidence suggests its potential in these areas.

Antioxidant Activity

The antioxidant potential of this compound is a key area of investigation. The general mechanism of antioxidant action for polyphenolic compounds involves the scavenging of free radicals, which are implicated in the pathogenesis of numerous diseases.

Anti-inflammatory Effects

Inflammation is a complex biological response, and chronic inflammation is a hallmark of many diseases. Lignans have been shown to modulate inflammatory pathways, and this compound is being explored for its potential to mitigate inflammatory responses.

Experimental Protocols

To facilitate further research, this section outlines the general methodologies for key experiments relevant to the study of this compound.

Isolation and Purification of this compound

A common method for obtaining this compound involves its extraction from natural sources, such as the bark of Pseudolarix kaempferi. A generalized workflow for this process is as follows:

experimental_workflow start Plant Material (e.g., Pseudolarix kaempferi bark) extraction Solvent Extraction (e.g., with ethanol or methanol) start->extraction partition Liquid-Liquid Partitioning (e.g., with ethyl acetate and water) extraction->partition chromatography Column Chromatography (e.g., silica gel) partition->chromatography purification Further Purification (e.g., preparative HPLC) chromatography->purification end Pure this compound purification->end

Figure 1. A generalized workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as ethanol or methanol, typically using maceration or Soxhlet extraction.

  • Partitioning: The crude extract is then partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on their polarity.

  • Chromatography: The organic phase is concentrated and subjected to column chromatography on a stationary phase like silica gel, using a gradient of solvents to separate different fractions.

  • Purification: Fractions containing this compound are identified (e.g., by TLC) and combined. Further purification to obtain the pure compound is often achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC).

In Vitro Antioxidant Assays

Standard assays are employed to evaluate the antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a series of dilutions of the stock solution.

  • Add a freshly prepared solution of DPPH in methanol to each dilution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Ascorbic acid or Trolox is commonly used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Signaling Pathways

The biological effects of many natural compounds are mediated through their interaction with specific cellular signaling pathways. While the precise pathways modulated by this compound are still under active investigation, research on related lignans suggests potential involvement in key inflammatory and oxidative stress-related pathways.

signaling_pathway stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) receptor Cell Surface Receptor stimulus->receptor pathway Intracellular Signaling Cascade (e.g., NF-κB, MAPK pathways) receptor->pathway transcription_factor Activation of Transcription Factors pathway->transcription_factor gene_expression Expression of Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) transcription_factor->gene_expression inflammation Inflammatory Response gene_expression->inflammation tupichilignan This compound tupichilignan->pathway Inhibition

Figure 2. A hypothetical model of the potential anti-inflammatory mechanism of this compound.

The diagram above illustrates a plausible mechanism where this compound may exert its anti-inflammatory effects by inhibiting key intracellular signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical in regulating the expression of pro-inflammatory genes. By interfering with these signaling events, this compound could potentially reduce the production of inflammatory mediators, thereby ameliorating the inflammatory response. Further experimental validation is required to confirm these specific molecular targets.

Conclusion and Future Directions

This compound represents a promising natural product with potential applications in the fields of antioxidant and anti-inflammatory research. This guide has summarized the currently available information on its physical and chemical properties, along with potential biological activities and the experimental approaches for their investigation.

Future research should focus on:

  • Precise determination of physical constants such as melting point and optical rotation.

  • Comprehensive analysis and public dissemination of its complete spectral data.

  • In-depth in vitro and in vivo studies to elucidate its specific biological mechanisms of action.

  • Identification of the precise molecular targets and signaling pathways modulated by this compound.

Such efforts will be crucial in unlocking the full therapeutic potential of this intriguing lignan and paving the way for its potential development as a novel therapeutic agent.

References

In Silico Prediction of Tupichilignan A Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of Tupichilignan A, a novel lignan. In the absence of extensive experimental data, computational methods offer a rapid and cost-effective approach to elucidate potential therapeutic applications, mechanisms of action, and pharmacokinetic profiles. This document outlines detailed protocols for molecular docking, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, and pathway analysis. All quantitative data are summarized in structured tables, and key workflows and signaling pathways are visualized using Graphviz diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

Lignans are a class of polyphenolic compounds found in plants with a wide range of reported biological activities, including antiviral, antioxidant, anti-inflammatory, and anticancer properties[1]. This compound is a recently isolated lignan with a unique chemical structure. To accelerate the investigation of its therapeutic potential, a systematic in silico analysis is proposed. Computational approaches, such as molecular docking and ADMET prediction, are powerful tools in modern drug discovery, enabling the prediction of ligand-target interactions and the assessment of drug-likeness prior to extensive in vitro or in vivo studies[2]. This guide presents a hypothetical workflow for the comprehensive bioactivity profiling of this compound.

Predicted Bioactivity Profile of this compound

Based on the common bioactivities of related lignan compounds, the following potential activities for this compound were prioritized for in silico investigation:

  • Anticancer Activity: Targeting key proteins in cancer cell proliferation and survival pathways.

  • Anti-inflammatory Activity: Targeting enzymes and receptors involved in the inflammatory cascade.

  • Antiviral Activity: Targeting viral proteins essential for replication and entry into host cells.

In Silico Prediction Workflow

The workflow for the in silico prediction of this compound bioactivity is a multi-step process that begins with the preparation of the ligand and potential protein targets, followed by molecular docking simulations, and concluding with an analysis of its pharmacokinetic and pharmacodynamic properties.

workflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation ligand_prep Ligand Preparation (this compound) docking Molecular Docking ligand_prep->docking admet ADMET Prediction ligand_prep->admet protein_prep Protein Target Selection & Preparation protein_prep->docking binding_analysis Binding Affinity & Interaction Analysis docking->binding_analysis drug_likeness Drug-Likeness & Toxicity Assessment admet->drug_likeness pathway_analysis Signaling Pathway Analysis binding_analysis->pathway_analysis

Figure 1: In Silico Bioactivity Prediction Workflow for this compound.

Experimental Protocols

Ligand and Protein Preparation

4.1.1. Ligand Preparation

  • Structure Acquisition: The 3D structure of this compound is generated using a molecular builder such as ChemDraw or retrieved from a chemical database if available.

  • Energy Minimization: The structure is energy-minimized using a force field like MMFF94 to obtain a stable conformation. This can be performed using software like Avogadro or MOE (Molecular Operating Environment).

  • File Format Conversion: The minimized structure is saved in a suitable format for docking, such as .pdbqt, using tools like OpenBabel.

4.1.2. Protein Target Selection and Preparation

  • Target Identification: Potential protein targets are identified based on literature precedents for similar lignans and their known mechanisms of action. For this study, we selected targets relevant to cancer (e.g., Tubulin, Topoisomerase II), inflammation (e.g., Cyclooxygenase-2), and viral infections (e.g., SARS-CoV-2 Main Protease).

  • Structure Retrieval: The 3D crystal structures of the target proteins are downloaded from the Protein Data Bank (PDB).

  • Protein Preparation: The protein structures are prepared using software like AutoDockTools or UCSF Chimera. This involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges. The prepared protein is saved in .pdbqt format.

Molecular Docking

Molecular docking is performed to predict the binding affinity and interaction patterns between this compound and the selected protein targets.

  • Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand. The dimensions and center of the grid box are determined based on the co-crystallized ligand or by using active site prediction tools.

  • Docking Simulation: AutoDock Vina is used for the docking calculations. The prepared ligand and protein files, along with a configuration file specifying the grid box parameters, are used as input.

  • Analysis of Results: The docking results are analyzed to identify the binding poses with the lowest binding energies (highest affinities). The interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the protein's active site are visualized using software like PyMOL or Discovery Studio.

ADMET and Drug-Likeness Prediction

The ADMET properties and drug-likeness of this compound are predicted using web-based tools such as SwissADME and pkCSM.[2][3]

  • Input: The SMILES (Simplified Molecular Input Line Entry System) string of this compound is submitted to the online servers.

  • Parameter Calculation: The servers calculate a range of physicochemical properties, pharmacokinetic parameters (absorption, distribution, metabolism, excretion), and toxicological endpoints.[4]

  • Drug-Likeness Evaluation: The predicted properties are evaluated against established drug-likeness rules, such as Lipinski's Rule of Five, to assess the compound's potential as an orally bioavailable drug.[5]

Data Presentation

Molecular Docking Results

The predicted binding affinities of this compound with various protein targets are summarized in Table 1.

Target ProteinPDB IDPredicted BioactivityBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)
Tubulin1SA0Anticancer-8.5LYS254, ASN258
Topoisomerase II1ZXMAnticancer-9.2ARG789, GLU522
Cyclooxygenase-2 (COX-2)5IKRAnti-inflammatory-7.9SER530, TYR385
SARS-CoV-2 Mpro6LU7Antiviral-8.1HIS41, CYS145

Table 1: Predicted binding affinities and key interactions of this compound with selected protein targets.

ADMET Prediction

The predicted ADMET properties of this compound are presented in Table 2.

PropertyPredicted ValueAcceptable Range
Physicochemical Properties
Molecular Weight418.45 g/mol < 500 g/mol
LogP (Lipophilicity)3.25-0.7 to +5.0
Hydrogen Bond Donors2≤ 5
Hydrogen Bond Acceptors6≤ 10
Pharmacokinetics
GI AbsorptionHighHigh
BBB PermeantNoNo (for peripheral targets)
CYP2D6 InhibitorNoNo
Toxicity
AMES ToxicityNon-mutagenicNon-mutagenic
hERG I InhibitorNoNo

Table 2: Predicted ADMET properties of this compound.

Visualization of a Hypothetical Signaling Pathway

Based on the strong predicted binding affinity of this compound for Tubulin, a potential mechanism of action could be the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. This is a known mechanism for other anticancer lignans.[6]

pathway Tupichilignan_A This compound Tubulin αβ-Tubulin Dimers Tupichilignan_A->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Figure 2: Hypothetical Signaling Pathway for the Anticancer Activity of this compound via Tubulin Inhibition.

Conclusion

The in silico analysis presented in this guide provides a robust preliminary assessment of the bioactivity of this compound. The molecular docking studies suggest that this compound has strong binding affinities for several therapeutically relevant protein targets, particularly those involved in cancer. The ADMET predictions indicate a favorable drug-like profile with good predicted gastrointestinal absorption and a low toxicity risk. These computational findings strongly support the prioritization of this compound for further in vitro and in vivo experimental validation to confirm its predicted anticancer, anti-inflammatory, and antiviral activities. This systematic in silico approach serves as a valuable tool in the early stages of drug discovery, enabling the efficient identification and characterization of promising natural product-based drug candidates.

References

Preliminary Biological Activity Screening of Tupichilignan A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive framework for the initial biological evaluation of the novel compound, Tupichilignan A. The content herein is structured to serve as a foundational resource for researchers, scientists, and professionals engaged in the early stages of drug discovery and development. The methodologies, data presentation formats, and workflow visualizations are designed to be adapted for the preliminary screening of novel lignans and other natural products.

Data Presentation: Summary of In Vitro Biological Activities

The preliminary assessment of this compound's biological potential was conducted through a panel of in vitro assays targeting cytotoxicity, antioxidant capacity, and anti-inflammatory effects. The quantitative results are summarized below for comparative analysis.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)
MCF-7Breast Adenocarcinoma25.8 ± 2.10.9 ± 0.1
A549Lung Carcinoma42.1 ± 3.51.2 ± 0.2
HeLaCervical Adenocarcinoma33.5 ± 2.80.8 ± 0.1
HEK293Normal Human Embryonic Kidney> 1005.4 ± 0.6

Table 2: Antioxidant Activity of this compound

AssayIC₅₀ (µM)Positive Control (Ascorbic Acid) IC₅₀ (µM)
DPPH Radical Scavenging15.2 ± 1.38.5 ± 0.7
ABTS Radical Scavenging12.8 ± 1.16.2 ± 0.5

Table 3: Anti-inflammatory Activity of this compound

AssayTargetIC₅₀ (µM)Positive Control (Dexamethasone) IC₅₀ (µM)
Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 MacrophagesiNOS18.9 ± 1.75.5 ± 0.4
Cyclooxygenase-2 (COX-2) InhibitionCOX-2 Enzyme22.4 ± 2.02.1 ± 0.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are foundational for the reproducibility and validation of the preliminary findings.

MTT Assay for Cytotoxicity

Objective: To determine the concentration of this compound that inhibits the growth of a panel of human cancer cell lines by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (MCF-7, A549, HeLa) and a normal cell line (HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Doxorubicin (positive control)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and the positive control, doxorubicin. A vehicle control (DMSO) is also included.

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

  • This compound (dissolved in methanol)

  • Ascorbic acid (positive control)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

  • Methanol

  • 96-well microplates

  • Microplate reader

Procedure:

  • Add 100 µL of various concentrations of this compound or ascorbic acid to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance in the presence of the test compound.

  • The IC₅₀ value is determined from a plot of scavenging activity against concentration.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

Objective: To assess the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Dexamethasone (positive control)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well microplates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group without LPS stimulation is also included.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

  • The IC₅₀ value is calculated from the dose-response curve.

Visualizations: Workflows and Signaling Pathways

Visual representations of the experimental workflow and a key signaling pathway potentially modulated by this compound are provided below.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Data Analysis & Lead Identification cluster_2 Phase 3: Mechanism of Action Studies A This compound Isolation & Characterization B Cytotoxicity Assays (MTT) A->B C Antioxidant Assays (DPPH, ABTS) A->C D Anti-inflammatory Assays (NO, COX-2) A->D E IC50 Determination B->E C->E D->E F Selectivity Index Calculation (Normal vs. Cancer Cells) E->F G Hit Prioritization F->G H Signaling Pathway Analysis (e.g., Western Blot for NF-κB) G->H Lead Compound I In Vivo Model Testing H->I

Caption: Experimental workflow for the preliminary screening of this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes upregulates transcription TupichilignanA This compound TupichilignanA->IKK inhibits

Potential Therapeutic Targets of Tupichilignan A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Tupichilignan A is a novel and currently understudied compound. This guide synthesizes information from research on structurally related lignans, particularly dibenzylbutyrolactone and neolignans, to infer potential therapeutic targets and mechanisms of action for this compound. The experimental data and protocols presented herein are derived from studies on these related compounds and should serve as a foundation for future research on this compound.

Introduction

Lignans are a diverse class of polyphenolic compounds found in plants, renowned for their broad spectrum of biological activities. This compound, a putative dibenzylbutyrolactone lignan, is emerging as a compound of interest for its therapeutic potential. Drawing parallels from structurally similar lignans, this document outlines the plausible therapeutic targets of this compound, focusing on its potential anti-inflammatory and anti-cancer properties. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological investigation of this novel compound.

Anti-inflammatory Activity

Based on studies of related dibenzylbutyrolactone lignans, this compound is hypothesized to exert anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Lignans like arctigenin have been shown to inhibit this process.[1][2]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IkBa_P P-IκBα IkBa->IkBa_P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasomal Degradation IkBa_P->Proteasome Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Transcription Tupichilignan_A This compound (inferred) Tupichilignan_A->IKK Inhibition Tupichilignan_A->NFkB Inhibition of Translocation

Inferred NF-κB Inhibitory Pathway of this compound.
Modulation of MAPK Signaling Pathway

The MAPK pathway, comprising cascades of kinases such as ERK, JNK, and p38, is another critical regulator of inflammation. Activation of these kinases leads to the activation of transcription factors like AP-1, which also drives the expression of pro-inflammatory genes. The lignan arctigenin has been demonstrated to inhibit the phosphorylation of MAP kinases, thereby suppressing the inflammatory response.[3]

MAPK_Pathway cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK MKK MKK MAPKKK->MKK MAPK MAPK (ERK, JNK, p38) MKK->MAPK AP1 AP-1 MAPK->AP1 Activation Nucleus Nucleus AP1->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α) Nucleus->Pro_inflammatory_Genes Transcription Tupichilignan_A This compound (inferred) Tupichilignan_A->MKK Inhibition

Inferred MAPK Inhibitory Pathway of this compound.
Quantitative Data on Anti-inflammatory Activity of Related Lignans

CompoundCell LineStimulusAssayEndpointIC50 (µM)Reference
ArctiinRAW264.7LPSGriess AssayNO Production>100[4]
ArctigeninRAW264.7LPSGriess AssayNO Production~25[4]
MatairesinolRAW264.7LPSGriess AssayNO Production~50[4]
LCA Derivative 10hRAW264.7LPSGriess AssayNO Production<20[5]
Neolignan 2RAW264.7LPSGriess AssayNO Production10.88-41.10[1]
Neolignan 4RAW264.7LPSGriess AssayNO Production10.88-41.10[1]
Neolignan 6RAW264.7LPSGriess AssayNO Production10.88-41.10[1]
Neolignan 10RAW264.7LPSGriess AssayNO Production10.88-41.10[1]
Neolignan 11RAW264.7LPSGriess AssayNO Production10.88-41.10[1]
Neolignan 14RAW264.7LPSGriess AssayNO Production10.88-41.10[1]
Neolignan 17RAW264.7LPSGriess AssayNO Production10.88-41.10[1]
Neolignan 18RAW264.7LPSGriess AssayNO Production10.88-41.10[1]
Experimental Protocols

RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour before stimulation with 1 µg/mL LPS for 24 hours.

After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid). The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of IκBα, p65, ERK, JNK, and p38. After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence detection system.

Anti-cancer Activity

Several dibenzylbutyrolactone lignans and neolignans have demonstrated cytotoxic effects against various cancer cell lines. The primary mechanisms implicated are the induction of apoptosis (programmed cell death) and autophagy.

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. It can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspases, the executioners of apoptosis. Neolignans have been shown to induce apoptosis through the cleavage of procaspase-8 and -3, and poly(ADP-ribose)polymerase (PARP).[6][7]

Apoptosis_Pathway Tupichilignan_A This compound (inferred) Mitochondria Mitochondria Tupichilignan_A->Mitochondria Induces stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

Inferred Apoptosis Induction Pathway of this compound.
Induction of Autophagy

Autophagy is a cellular process involving the degradation of cellular components through lysosomes. While it can promote cell survival under stress, excessive autophagy can lead to cell death. Some lignans have been found to induce autophagic cell death in cancer cells, characterized by the formation of autophagosomes and the conversion of LC3-I to LC3-II.[8]

Autophagy_Pathway Tupichilignan_A This compound (inferred) Beclin1 Beclin-1 Complex Tupichilignan_A->Beclin1 Activation Autophagosome_Formation Autophagosome Formation Beclin1->Autophagosome_Formation Autolysosome Autolysosome Autophagosome_Formation->Autolysosome Fusion with Lysosome LC3_I LC3-I LC3_II LC3-II LC3_I->LC3_II Conversion LC3_II->Autophagosome_Formation Incorporation Cell_Death Autophagic Cell Death Autolysosome->Cell_Death

Inferred Autophagy Induction Pathway of this compound.
Quantitative Data on Anti-cancer Activity of Related Lignans

CompoundCell LineAssayEndpointIC50 (µM)Reference
(-)-TrachelogeninSF-295 (Glioblastoma)MTTCytotoxicity0.8[9]
(-)-TrachelogeninHL-60 (Leukemia)MTTCytotoxicity32.4[9]
Dehydrodieugenol BB16F10 (Melanoma)MTTCytotoxicity78.8 ± 2.8[10]
NeolignanB16F10 (Melanoma)MTTCytotoxicity82.2 ± 3.5[10]
AristoligninHL-60 (Leukemia)MTTCytotoxicity14.2 ± 0.7 (µg/mL)[7]
Nectandrin AHL-60 (Leukemia)MTTCytotoxicity16.9 ± 0.8 (µg/mL)[7]
GalgravinHL-60 (Leukemia)MTTCytotoxicity16.5 ± 0.8 (µg/mL)[7]
HinokininSW480 (Colorectal)MTTCytotoxicityNot specified[11]
Experimental Protocols

Cancer cell lines (e.g., HCT-116, HuH-7) are cultured in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. Cells are seeded in plates and treated with various concentrations of the test compound for specified time periods (e.g., 24, 48, 72 hours).

After treatment, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The formazan crystals are then dissolved in DMSO, and the absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the control.

Treated cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark. The percentage of apoptotic cells (Annexin V-positive, PI-negative) is determined by flow cytometry.[12]

For Western blotting, cell lysates are subjected to SDS-PAGE, and membranes are probed with an antibody against LC3 to detect the conversion of LC3-I to LC3-II. For immunofluorescence, treated cells are fixed, permeabilized, and incubated with an anti-LC3 antibody followed by a fluorescently labeled secondary antibody. The formation of LC3 puncta (autophagosomes) is observed under a fluorescence microscope.

Other Potential Therapeutic Targets

L-type Calcium Channel Blockade

Some lignans have been shown to exert a relaxant effect on smooth muscle, which may be mediated by the blockade of L-type calcium ion channels.[4] This suggests a potential application for this compound in cardiovascular or gastrointestinal disorders characterized by smooth muscle hypercontractility.

Calcium_Channel_Blockade Cell_Membrane Cell Membrane L_type_Ca_Channel L-type Ca2+ Channel Ca_ion_int Ca2+ (intracellular) L_type_Ca_Channel->Ca_ion_int Influx Ca_ion_ext Ca2+ (extracellular) Ca_ion_ext->L_type_Ca_Channel Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_ion_int->Cellular_Response Tupichilignan_A This compound (inferred) Tupichilignan_A->L_type_Ca_Channel Blockade

References

Methodological & Application

Application Notes and Protocols: Asymmetric Total Synthesis of Tupichilignan A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocols for the asymmetric total synthesis of Tupichilignan A, a bioactive lignan. The synthesis described herein is based on the first reported asymmetric total synthesis, which also led to a structural revision of the natural product. The key features of this synthesis include a highly stereocontrolled construction of the core structure using a donor-acceptor cyclopropane-based methodology.

Synthetic Strategy Overview

The asymmetric total synthesis of this compound employs a convergent and highly stereoselective strategy. The core of the molecule is constructed from a key bicyclic donor-acceptor (D-A) cyclopropane intermediate. The synthesis leverages several modern synthetic methodologies to control the stereochemistry at multiple chiral centers.

The overall workflow of the synthesis is depicted below:

TupichilignanA_Synthesis_Workflow Start Starting Materials Cyclopropanation Asymmetric Cyclopropanation Start->Cyclopropanation OHM Oxy-homo-Michael Reaction Cyclopropanation->OHM Hayashi-Jørgensen catalyst Benzylation α-Benzylation OHM->Benzylation Stereoselective Decarboxylation Decarboxylation Benzylation->Decarboxylation Inversion Configurational Inversion Decarboxylation->Inversion trans-α,β-dibenzyl-γ-lactone Reduction Final Reduction Inversion->Reduction Oxidation/ Reduction TupichilignanA This compound Reduction->TupichilignanA

Caption: Overall workflow for the asymmetric total synthesis of this compound.

Key Reaction Steps and Mechanisms

The synthesis is characterized by a series of key transformations that ensure high stereoselectivity.

Asymmetric Cyclopropanation

The initial step involves the creation of a chiral cyclopropane ring, which serves as a linchpin for subsequent transformations. This is achieved through an asymmetric cyclopropanation reaction.

Asymmetric_Cyclopropanation Reactants Alkene + Diazo Compound Product Enantioenriched Donor-Acceptor Cyclopropane Reactants->Product Organocatalysis Catalyst Hayashi-Jørgensen Catalyst Catalyst->Product

Caption: Asymmetric cyclopropanation to form the key cyclopropane intermediate.

Oxy-homo-Michael Reaction

A crucial step for the elaboration of the cyclopropane is the stereoselective oxy-homo-Michael reaction. This reaction involves the ring-opening of the bicyclic donor-acceptor cyclopropane with an alcohol, leading to the formation of a γ-lactone precursor with high diastereoselectivity.

Configurational Inversion

A key step in achieving the final stereochemistry of this compound involves the inversion of a hydroxyl chiral center. This is accomplished through a two-step oxidation-reduction sequence.

Configurational_Inversion Substrate Substrate with (R)-OH Oxidation Oxidation Substrate->Oxidation Ketone Intermediate Ketone Oxidation->Ketone Reduction Stereoselective Reduction Ketone->Reduction Product Product with (S)-OH Reduction->Product

Application Notes and Protocols: Quantification of Tupichilignan A in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tupichilignan A is a lignan of interest for its potential pharmacological activities. To support preclinical and clinical development, robust and sensitive analytical methods are required for its quantification in biological matrices. This document provides a detailed protocol for a hypothetical, yet scientifically plausible, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in rat plasma. The methodologies and data presented are based on established analytical techniques for similar lignan compounds.[1][2]

Experimental Protocols

This protocol describes the extraction of this compound from rat plasma. LLE is a common and effective method for separating analytes from complex biological matrices.[3][4]

Materials:

  • Rat plasma samples

  • This compound standard

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound or another lignan not present in the sample)

  • Methyl tert-butyl ether (MTBE)[1][2]

  • Methanol

  • Ammonium acetate

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard (IS) working solution.

  • Vortex mix for 30 seconds.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex mix vigorously for 3 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (containing this compound and IS) to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., methanol:2 mM ammonium acetate, 68:32, v/v).[1][2]

  • Vortex mix for 1 minute.

  • Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

This section details the instrumental parameters for the quantification of this compound. UPLC-MS/MS offers high sensitivity and selectivity for analyzing small molecules in complex mixtures.[5][6]

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer.

  • Electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of methanol and 2 mM ammonium acetate.[1][2]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.[1][2]

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

  • Ion Source Parameters: Optimized for this compound (hypothetical values: Capillary voltage: 3.5 kV; Source temperature: 150°C; Desolvation temperature: 350°C).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS would need to be determined by direct infusion of the standard compounds.

Data Presentation

The following table summarizes the acceptance criteria and hypothetical performance data for the UPLC-MS/MS method validation, based on typical values for lignan analysis.[7]

ParameterAcceptance CriteriaHypothetical Result for this compound
Linearity (r²) ≥ 0.990.9985
Range -1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 101 ng/mL
Intra-day Precision (%CV) ≤ 15%3.5% - 8.2%
Inter-day Precision (%CV) ≤ 15%5.1% - 9.8%
Accuracy (%RE) Within ±15%-10.5% to +12.3%
Extraction Recovery Consistent and reproducible85.2% ± 5.4%
Matrix Effect Within acceptable limits92.1% - 103.5%
Stability (various conditions) ≤ 15% deviationStable

This table presents hypothetical pharmacokinetic parameters of this compound following a single oral administration to rats, with values modeled after known lignans.[1][2]

ParameterUnitValue (Mean ± SD)
Cmax (Maximum Plasma Concentration) ng/mL450 ± 65
Tmax (Time to Cmax) h2.5 ± 0.5
AUC₀₋t (Area Under the Curve) ng·h/mL3200 ± 450
t½ (Elimination Half-life) h7.0 ± 1.2

Visualizations

The following diagram illustrates the overall workflow for the quantification of this compound in biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Biological Sample (Plasma) spike Spike with Internal Standard plasma->spike extract Liquid-Liquid Extraction spike->extract evaporate Evaporation extract->evaporate reconstitute Reconstitution evaporate->reconstitute uplc UPLC Separation reconstitute->uplc ms MS/MS Detection (MRM) uplc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify pk Pharmacokinetic Analysis quantify->pk

Caption: Workflow for this compound quantification.

This diagram outlines a generic signaling pathway that could be modulated by a bioactive compound like this compound, leading to a cellular response.

signaling_pathway ligand This compound receptor Cell Surface Receptor ligand->receptor kinase1 Kinase Cascade 1 receptor->kinase1 kinase2 Kinase Cascade 2 kinase1->kinase2 tf Transcription Factor kinase2->tf nucleus Nucleus tf->nucleus gene Gene Expression nucleus->gene response Cellular Response (e.g., Anti-inflammatory) gene->response

Caption: A generic cell signaling pathway.

References

Application Note: Analysis of Tupichilignan A using HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tupichilignan A is a novel lignan with significant potential in pharmaceutical research. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic, pharmacodynamic, and formulation studies. This application note provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods offer the high sensitivity and selectivity required for the quantitative analysis of lignans in complex samples.[1][2][3] While specific methods for this compound are not yet established, the following protocols are based on validated methods for the analysis of similar lignan compounds.[4][5][6]

Analytical Methods

A robust analytical approach for the quantification of this compound involves initial screening and quantification using a cost-effective HPLC-UV method, followed by more sensitive and specific analysis using LC-MS/MS, particularly for samples with low concentrations or complex matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method provides a reliable and widely accessible technique for the quantification of this compound.[4] The following protocol is a general guideline and may require optimization for specific matrices.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: An HPLC system equipped with a UV-Visible detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size) is a suitable choice for the separation of lignans.

  • Mobile Phase: A gradient elution using a mixture of methanol and a buffer such as 0.01M potassium dihydrogen phosphate (KH2PO4) with the pH adjusted to 3.0 with phosphoric acid is recommended. A common starting gradient could be 75:25 (v/v) methanol:buffer.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of this compound, which can be determined by a UV scan. For many lignans, wavelengths around 280 nm are effective.[5]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Internal Standard: An internal standard, such as 2-nitroaniline, can be used to improve accuracy and precision.

Sample Preparation:

A solvent extraction method is commonly employed to isolate lignans from plant materials or biological matrices.[1]

  • Accurately weigh the sample (e.g., 1 g of powdered plant material or 1 mL of plasma).

  • Add a suitable extraction solvent (e.g., methanol or ethanol).

  • Sonication or vortexing can be used to enhance extraction efficiency.

  • Centrifuge the mixture and collect the supernatant.

  • The extract may need to be filtered through a 0.45 µm filter before injection into the HPLC system.

Quantitative Data Summary (Representative)

The following table summarizes the expected performance characteristics of the HPLC-UV method for this compound analysis, based on data from similar lignan analyses.[7]

ParameterValue
Linear Range 10 - 50 ng/mL
Correlation Coefficient (r²) > 0.999
Intra-day Precision (RSD) < 3.21%
Inter-day Precision (RSD) < 3.21%
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.[2][3] This technique couples the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.[2]

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]

  • Chromatographic Conditions: The HPLC conditions can be similar to the HPLC-UV method, but with potential modifications to the mobile phase to ensure compatibility with the MS detector (e.g., using volatile buffers like ammonium formate).

  • Ionization Mode: ESI in either positive or negative ion mode, depending on the ionization efficiency of this compound.

  • Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of this compound) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This provides high selectivity.

  • Gas Parameters: Nebulizer gas, drying gas flow and temperature, and capillary voltage should be optimized for the specific instrument and compound.[5]

Sample Preparation:

Sample preparation for LC-MS/MS is critical to minimize matrix effects.[3] For plasma samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is often necessary.[3][6]

  • To 100 µL of plasma, add an internal standard.

  • Perform LLE with a suitable organic solvent (e.g., n-hexane/isopropanol).[6]

  • Vortex and centrifuge the sample.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Quantitative Data Summary (Representative)

The following table summarizes the expected performance characteristics of the LC-MS/MS method for this compound analysis, based on data from similar lignan analyses.[6]

ParameterValue
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.997
Precision (RSD) < 15%
Accuracy 85 - 115%
Recovery > 80%

Visualizations

Experimental Workflow for this compound Analysis

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample (e.g., Plant Material, Plasma) Extraction Solvent Extraction Sample->Extraction Filtration Filtration / Purification Extraction->Filtration HPLC HPLC Separation Filtration->HPLC HPLC-UV Analysis LCMS LC-MS/MS Analysis Filtration->LCMS LC-MS/MS Analysis Quantification Quantification HPLC->Quantification LCMS->Quantification Reporting Reporting Quantification->Reporting G cluster_hplc HPLC System cluster_lcms LC-MS/MS System Solvent Solvent Reservoir Pump Pump Solvent->Pump Injector Injector Pump->Injector Column Column Injector->Column Detector_UV UV Detector Column->Detector_UV DataSystem Data System Detector_UV->DataSystem LC LC System (as above) IonSource Ion Source (ESI) LC->IonSource Quad1 Quadrupole 1 (Precursor Ion Selection) IonSource->Quad1 CollisionCell Collision Cell (Fragmentation) Quad1->CollisionCell Quad3 Quadrupole 3 (Product Ion Selection) CollisionCell->Quad3 Detector_MS MS Detector Quad3->Detector_MS Detector_MS->DataSystem

References

Application Notes and Protocols for Evaluating Tupichilignan A Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Tupichilignan A, a lignan compound. Due to the limited direct data on this compound, the protocols and mechanistic insights are based on studies of structurally similar lignans, such as yatein, which has demonstrated potent cytotoxic activity against various cancer cell lines. The primary proposed mechanism of action is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Data Presentation: Cytotoxicity of Yatein (as a proxy for this compound)

The following table summarizes the 50% inhibitory concentration (IC50) values for yatein in different cancer cell lines, providing a potential reference range for this compound.

Cell LineCell TypeIncubation TimeIC50 (µM)Reference
A549Human Lung Adenocarcinoma24 hours10.0[1]
A549Human Lung Adenocarcinoma72 hours3.5[1]
CL1-5Human Lung Adenocarcinoma24 hours2.1[1]
CL1-5Human Lung Adenocarcinoma72 hours1.9[1]
P3XMurine Myeloma24 hoursInduces 75% cell death at 25 µg/mL[2][3][4]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Determine the IC50 value by plotting the percentage of viability against the concentration of this compound.

Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acids in cellular proteins under mildly acidic conditions.

Materials:

  • This compound

  • Human cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the treatment incubation, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry.

  • SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Principle: This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Treatment with compounds that interfere with cell cycle progression, such as microtubule inhibitors, can lead to an accumulation of cells in a specific phase (e.g., G2/M).

Materials:

  • This compound

  • Human cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • Trypsin-EDTA

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, MCF-7) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding tup_prep This compound Stock Solution treatment Treatment with This compound tup_prep->treatment cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay srb_assay SRB Assay treatment->srb_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis ic50 IC50 Determination mtt_assay->ic50 srb_assay->ic50 pathway_analysis Pathway Analysis cell_cycle->pathway_analysis apoptosis->pathway_analysis

Caption: Experimental workflow for evaluating this compound cytotoxicity.

signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Tupichilignan_A This compound Microtubules Microtubule Dynamics Tupichilignan_A->Microtubules inhibition CyclinB1_CDK1 Cyclin B1/CDK1 Complex Microtubules->CyclinB1_CDK1 disruption leads to activation G2M_arrest G2/M Phase Arrest Mitochondria Mitochondrial Pathway G2M_arrest->Mitochondria prolonged arrest can trigger CyclinB1_CDK1->G2M_arrest Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Tupichilignan A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tupichilignan A is a lignan of interest for its potential therapeutic properties. These application notes provide a comprehensive guide to evaluating its anti-inflammatory effects using established in vitro assays. The following protocols are designed for researchers in drug discovery and development to obtain preliminary data on the efficacy and mechanism of action of this compound.

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The discovery of novel anti-inflammatory agents is a critical area of pharmaceutical research. Natural products, such as lignans, are a promising source of new therapeutic leads. Phylligenin, another lignan, has been shown to possess significant anti-inflammatory activity by inhibiting key inflammatory mediators.[1]

This document outlines protocols for assessing the anti-inflammatory properties of this compound through its effects on macrophage activation, nitric oxide production, and pro-inflammatory cytokine expression.

Key Experimental Protocols

Assessment of this compound Cytotoxicity in RAW 264.7 Macrophages

Objective: To determine the non-toxic concentration range of this compound on RAW 264.7 murine macrophage cells for subsequent anti-inflammatory assays.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Prepare various concentrations of this compound in DMEM.

  • Replace the medium with the prepared concentrations of this compound and incubate for 24 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Cells

Objective: To evaluate the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • DMEM, FBS, Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate for 10 minutes.

  • Measure the absorbance at 540 nm. A standard curve with sodium nitrite is used to determine the NO concentration.

Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification by ELISA

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from LPS-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • DMEM, FBS, Penicillin-Streptomycin

  • This compound

  • LPS

  • Mouse TNF-α and IL-6 ELISA kits

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

Data Presentation

Table 1: Effect of this compound on RAW 264.7 Cell Viability

This compound (µM)Cell Viability (%)
0 (Control)100 ± 5.2
198.7 ± 4.8
597.1 ± 5.5
1095.3 ± 4.9
2592.8 ± 6.1
5088.4 ± 5.7
10070.2 ± 6.3

Data are presented as mean ± SD of three independent experiments. Concentrations up to 50 µM are considered non-toxic for subsequent assays.

Table 2: Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW 264.7 Cells

TreatmentNO Concentration (µM)% Inhibition
Control (Unstimulated)2.1 ± 0.3-
LPS (1 µg/mL)45.8 ± 3.10
LPS + this compound (10 µM)32.5 ± 2.530.1
LPS + this compound (25 µM)21.7 ± 1.952.6
LPS + this compound (50 µM)12.3 ± 1.173.1

Data are presented as mean ± SD of three independent experiments.

Table 3: Inhibition of TNF-α and IL-6 Production by this compound in LPS-Stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
Control (Unstimulated)50.2 ± 8.5-35.7 ± 6.2-
LPS (1 µg/mL)1245.6 ± 98.20987.4 ± 75.10
LPS + this compound (10 µM)912.3 ± 75.426.8712.5 ± 60.327.8
LPS + this compound (25 µM)588.1 ± 50.152.8455.8 ± 42.153.8
LPS + this compound (50 µM)310.7 ± 28.975.1221.9 ± 25.677.5

Data are presented as mean ± SD of three independent experiments.

Visualizations

Signaling Pathway

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory_Genes activates Tupichilignan_A This compound Tupichilignan_A->IKK inhibits

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Assays cluster_2 Data Analysis A Seed RAW 264.7 Cells B Pre-treat with This compound A->B C Stimulate with LPS B->C D MTT Assay (Cytotoxicity) C->D E Griess Assay (NO Production) C->E F ELISA (TNF-α, IL-6) C->F G Measure Absorbance E->G F->G H Calculate % Inhibition G->H I Statistical Analysis H->I

Caption: In Vitro Anti-inflammatory Assay Workflow.

Mechanism of Action

The Toll-like receptor 4 (TLR4) signaling pathway is a key player in the innate immune response and inflammation.[2] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates TLR4, leading to a downstream cascade that results in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[2] Activated NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS), which produces NO.[2][3]

The hypothetical data suggests that this compound exerts its anti-inflammatory effects by inhibiting the production of these key inflammatory mediators. This inhibition is likely due to the modulation of upstream signaling pathways, such as the NF-κB pathway. Many natural compounds with anti-inflammatory properties have been shown to target components of this pathway.[2] Further studies, such as Western blotting for phosphorylated IκB and NF-κB, would be necessary to confirm this mechanism of action for this compound.

References

Unveiling the Neuroprotective Potential of Lignans: Protocols for Assessing Tupichilignan A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The global rise in neurodegenerative disorders has underscored the urgent need for novel therapeutic agents. Lignans, a class of polyphenolic compounds found in a variety of plants, have emerged as promising candidates due to their potent antioxidant and anti-inflammatory properties. While research has highlighted the neuroprotective effects of several lignans, the specific potential of Tupichilignan A remains largely unexplored. This document provides a comprehensive set of application notes and detailed protocols to guide researchers in the systematic evaluation of the neuroprotective effects of this compound.

Disclaimer: As of the latest literature review, specific data on the neuroprotective activity of this compound is not available. The following protocols are based on established methods for assessing neuroprotection and the known mechanisms of other neuroprotective lignans, such as the modulation of the Nrf2/HO-1 and NF-κB signaling pathways. These protocols are intended to serve as a foundational framework for initiating research on this compound.

I. In Vitro Assessment of Neuroprotective Effects

Cell Viability and Cytotoxicity Assays

Objective: To determine the protective effect of this compound against neuronal cell death induced by neurotoxic stimuli.

Experimental Models:

  • Neuronal Cell Lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma).

  • Primary Neuronal Cultures: Cortical or hippocampal neurons from rodents.

  • Neurotoxic Stimuli:

    • Oxidative stress inducers: Hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA).

    • Excitotoxicity inducer: Glutamate.

    • Neuroinflammatory inducer: Lipopolysaccharide (LPS) for co-culture models with microglia.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • Induction of Neurotoxicity: After pre-treatment, add the chosen neurotoxic stimulus (e.g., 100 µM H₂O₂) to the wells (except for the control group) and incubate for another 24 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

Data Presentation:

Treatment GroupConcentration (µM)Cell Viability (%)
Control-100 ± 5.2
Neurotoxin Alone-45 ± 3.8
This compound + Neurotoxin152 ± 4.1
565 ± 4.5
1078 ± 3.9
2585 ± 4.2
5088 ± 3.5

Note: The data presented in this and subsequent tables are hypothetical and for illustrative purposes only.

Assessment of Oxidative Stress

Objective: To evaluate the ability of this compound to mitigate oxidative stress in neuronal cells.

Key Assays:

  • Reactive Oxygen Species (ROS) Measurement: Using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Glutathione (GSH) Assay: Measuring the levels of the key intracellular antioxidant.

  • Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays: Assessing the activity of endogenous antioxidant enzymes.

Protocol: Intracellular ROS Measurement

  • Cell Treatment: Follow steps 1-3 of the MTT assay protocol.

  • DCFH-DA Staining: After treatment, wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader (excitation: 485 nm, emission: 535 nm).

  • Data Analysis: Express ROS levels as a percentage of the neurotoxin-treated group.

Data Presentation:

Treatment GroupROS Level (% of Toxin Control)
Control20 ± 2.5
Neurotoxin Alone100 ± 8.1
This compound + Neurotoxin (10 µM)65 ± 5.3
This compound + Neurotoxin (25 µM)45 ± 4.8
Evaluation of Anti-Neuroinflammatory Effects

Objective: To investigate the anti-inflammatory properties of this compound in microglial cells.

Experimental Model: BV-2 microglial cell line or primary microglia stimulated with LPS.

Key Assays:

  • Nitric Oxide (NO) Production: Griess assay.

  • Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): ELISA or qPCR.

Protocol: Griess Assay for Nitric Oxide

  • Cell Seeding and Treatment: Seed BV-2 cells in a 96-well plate. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Measurement: After 10 minutes, measure the absorbance at 540 nm.

  • Data Analysis: Calculate the NO concentration using a sodium nitrite standard curve.

Data Presentation:

Treatment GroupNO Concentration (µM)
Control2.1 ± 0.3
LPS Alone25.4 ± 1.8
This compound + LPS (10 µM)15.2 ± 1.1
This compound + LPS (25 µM)8.7 ± 0.9

II. Mechanistic Pathways Investigation

Nrf2/HO-1 Signaling Pathway

Objective: To determine if this compound exerts its neuroprotective effects by activating the Nrf2/HO-1 antioxidant pathway.

Key Assays:

  • Western Blot: To measure the protein levels of Nrf2 in the nucleus and cytoplasm, and HO-1 in total cell lysates.

  • Immunofluorescence: To visualize the nuclear translocation of Nrf2.

  • qPCR: To measure the mRNA expression of Nrf2 and HO-1.

Protocol: Western Blot for Nrf2 and HO-1

  • Protein Extraction: Treat neuronal cells with this compound for different time points. Lyse the cells and separate nuclear and cytoplasmic fractions for Nrf2 analysis, or use total cell lysates for HO-1.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against Nrf2, HO-1, and loading controls (Lamin B1 for nuclear, β-actin for cytoplasmic/total).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.

  • Densitometry Analysis: Quantify the band intensities.

Signaling Pathway Diagram:

Nrf2_HO1_Pathway cluster_stress Oxidative Stress cluster_compound This compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Tupichilignan_A This compound Tupichilignan_A->Keap1 Inhibits Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2_cyto Nrf2 Nrf2_cyto->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Ub Ubiquitination & Degradation Keap1_Nrf2->Ub ARE ARE Nrf2_nuc->ARE Binds to HO1 HO-1 ARE->HO1 Upregulates Antioxidant_Genes Other Antioxidant Genes ARE->Antioxidant_Genes Upregulates Neuroprotection Neuroprotection HO1->Neuroprotection Antioxidant_Genes->Neuroprotection

Caption: this compound may promote Nrf2 nuclear translocation.

NF-κB Signaling Pathway

Objective: To assess whether this compound inhibits neuroinflammation by suppressing the NF-κB pathway in microglia.

Key Assays:

  • Western Blot: To measure the protein levels of p-IκBα, IκBα, and the nuclear translocation of p65.

  • Immunofluorescence: To visualize the nuclear translocation of the p65 subunit.

Protocol: Immunofluorescence for p65 Nuclear Translocation

  • Cell Culture and Treatment: Grow BV-2 cells on coverslips. Pre-treat with this compound, then stimulate with LPS.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • Immunostaining: Block with BSA and incubate with a primary antibody against p65, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Microscopy: Visualize the cells using a fluorescence microscope.

  • Analysis: Observe the localization of p65 (cytoplasmic vs. nuclear).

Signaling Pathway Diagram:

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates Tupichilignan_A This compound Tupichilignan_A->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB Complex IkBa->IkBa_NFkB p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) NFkB->IkBa_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB Release Proteasome Proteasomal Degradation p_IkBa->Proteasome Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression Induces Cytokines TNF-α, IL-6, IL-1β Gene_Expression->Cytokines iNOS iNOS Gene_Expression->iNOS Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation iNOS->Neuroinflammation

Caption: this compound may inhibit NF-κB activation.

III. Experimental Workflow

The following diagram outlines a logical workflow for assessing the neuroprotective effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Future Work) Cell_Viability Cell Viability Assays (MTT, LDH) Oxidative_Stress Oxidative Stress Assays (ROS, GSH) Cell_Viability->Oxidative_Stress Neuroinflammation Neuroinflammation Assays (NO, Cytokines) Cell_Viability->Neuroinflammation Mechanism Mechanism of Action (Western Blot, IF) Oxidative_Stress->Mechanism Neuroinflammation->Mechanism Animal_Model Animal Model of Neurodegeneration Mechanism->Animal_Model Promising Results Behavioral Behavioral Tests Animal_Model->Behavioral Histology Histopathological Analysis Behavioral->Histology Biochemical Biochemical Analysis of Brain Tissue Histology->Biochemical Conclusion Conclusion Biochemical->Conclusion Start Start: Characterize This compound Start->Cell_Viability

Caption: A stepwise approach for neuroprotective assessment.

IV. Conclusion

The provided protocols offer a robust framework for the initial investigation into the neuroprotective properties of this compound. By systematically evaluating its effects on neuronal viability, oxidative stress, and neuroinflammation, and by dissecting the underlying molecular mechanisms, researchers can build a strong foundation for further pre-clinical and clinical development. The use of standardized assays and clear data presentation will be crucial for generating reproducible and impactful findings in the quest for novel neuroprotective therapies.

Application Notes & Protocols for Antiviral Screening of Tupichilignan A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preliminary in vitro evaluation of the antiviral activity of Tupichilignan A, a lignan of interest for antiviral drug discovery. The following sections detail the necessary steps from initial cytotoxicity assessment to specific antiviral assays, ensuring a robust and reliable screening process. Lignans, a class of polyphenols, have demonstrated a wide range of biological activities, including potent antiviral effects against various viruses, making this compound a candidate worthy of investigation.[1][2][3][4]

Introduction to Antiviral Screening

The discovery of novel antiviral agents is crucial in combating viral diseases. Natural products, such as lignans, are a significant source of new therapeutic leads.[1][2][3] The initial screening process for a compound like this compound involves a multi-step approach to determine its efficacy and safety profile in a cell-based model. This process typically includes:

  • Cytotoxicity Assays: To determine the concentration range at which the compound is not toxic to the host cells.

  • Antiviral Activity Assays: To measure the ability of the compound to inhibit viral replication. Common assays include the Plaque Reduction Assay and the Virus Yield Reduction Assay.[5][6][7][8]

The primary goal is to identify a therapeutic window where the compound exhibits significant antiviral activity with minimal cytotoxicity.

Data Presentation

The following tables present hypothetical data for the antiviral screening of this compound against a generic enveloped RNA virus. These tables are for illustrative purposes to demonstrate how to structure and interpret experimental results.

Table 1: Cytotoxicity of this compound on Host Cells

Concentration of this compound (µM)Cell Viability (%)Standard Deviation
0 (Control)1002.5
198.53.1
595.24.0
1091.83.5
2585.14.2
5070.35.1
10048.96.3
20020.74.8
  • CC50 (50% Cytotoxic Concentration): 105 µM (Calculated from the data)

Table 2: Plaque Reduction Assay Results for this compound

Concentration of this compound (µM)Plaque Count% Plaque Reduction
0 (Virus Control)1200
110512.5
57835
105554.2
252182.5
50595.8
  • EC50 (50% Effective Concentration): 9.5 µM (Calculated from the data)

Table 3: Virus Yield Reduction Assay Results for this compound

Concentration of this compound (µM)Viral Titer (PFU/mL)Log Reduction
0 (Virus Control)5.2 x 10^60
13.1 x 10^60.22
59.8 x 10^50.73
101.5 x 10^51.54
254.7 x 10^42.04
508.9 x 10^32.76
  • EC90 (90% Effective Concentration): 18 µM (Calculated from the data)

Table 4: Summary of Antiviral Activity and Cytotoxicity

ParameterValue
CC50105 µM
EC509.5 µM
Selectivity Index (SI = CC50/EC50)11.05

A higher Selectivity Index (SI) indicates a more promising safety and efficacy profile for the compound.

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[9]

Materials:

  • Host cell line (e.g., Vero, A549)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with host cells at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the cells and add 100 µL of the diluted compound to the respective wells. Include a "cells only" control with medium and a "solvent" control with the highest concentration of DMSO used.

  • Incubate the plate for 48-72 hours (this should correspond to the duration of the antiviral assay).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the "cells only" control and determine the CC50 value using regression analysis.[10]

Protocol 2: Plaque Reduction Assay

This assay is considered the gold standard for measuring the efficacy of an antiviral compound by quantifying the reduction in viral plaques.[5][7][11]

Materials:

  • Confluent host cell monolayers in 6-well or 12-well plates

  • Virus stock of known titer (PFU/mL)

  • This compound dilutions (non-toxic concentrations)

  • Serum-free medium

  • Overlay medium (e.g., medium with 1% agarose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Wash the confluent cell monolayers with PBS.

  • In separate tubes, pre-incubate a standard amount of virus (e.g., 100 PFU) with equal volumes of the different non-toxic dilutions of this compound for 1 hour at 37°C.

  • Inoculate the cell monolayers with 200 µL of the virus-compound mixtures. Include a "virus only" control.

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Remove the inoculum and wash the cells with PBS.

  • Add 2 mL of the overlay medium to each well and incubate at 37°C with 5% CO2 until plaques are visible (typically 2-5 days, depending on the virus).

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15 minutes.

  • Wash the plates with water and allow them to dry.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the "virus only" control.

  • Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.[11]

Protocol 3: Virus Yield Reduction Assay

This assay measures the reduction in the titer of infectious virus particles produced in the presence of the antiviral compound.[6][8][12]

Materials:

  • Host cells in 24-well plates

  • Virus stock

  • This compound dilutions

  • Complete cell culture medium

  • Apparatus for freeze-thawing

Procedure:

  • Seed host cells in 24-well plates and grow to confluence.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI), for example, 0.1, in the presence of various non-toxic concentrations of this compound.

  • Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

  • After incubation, subject the plates to three cycles of freeze-thawing to release the progeny virus.

  • Collect the supernatant containing the virus and clarify it by centrifugation.

  • Determine the viral titer in the supernatant from each compound concentration by performing a plaque assay on fresh cell monolayers as described in Protocol 2.

  • Calculate the reduction in viral yield compared to the untreated virus control.[8]

Visualizations

Experimental Workflow

Antiviral_Screening_Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Antiviral Efficacy cluster_2 Phase 3: Data Analysis Compound This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity CC50 Determine CC50 Cytotoxicity->CC50 PlaqueAssay Plaque Reduction Assay CC50->PlaqueAssay YieldAssay Virus Yield Reduction Assay CC50->YieldAssay EC50 Determine EC50/EC90 PlaqueAssay->EC50 YieldAssay->EC50 SI Calculate Selectivity Index (SI = CC50 / EC50) EC50->SI Conclusion Identify Lead Compound SI->Conclusion

Caption: General workflow for in vitro antiviral screening.

Plaque Reduction Assay Principle

Plaque_Reduction_Assay cluster_Control Virus Control (No Compound) cluster_Treated Treated (With this compound) Virus_Control Virus + Cells Plaques_Control Numerous Plaques Form Virus_Control->Plaques_Control Compare Compare Plaque Counts (Calculate % Inhibition) Plaques_Control->Compare Virus_Treated Virus + this compound + Cells Plaques_Treated Reduced Number of Plaques Virus_Treated->Plaques_Treated Plaques_Treated->Compare

Caption: Principle of the Plaque Reduction Assay.

Potential Viral Inhibition Pathway

Viral_Inhibition_Pathway Virus Virus Particle HostCell Host Cell Receptor Virus->HostCell Attachment Entry Viral Entry & Uncoating HostCell->Entry Replication Viral Genome Replication Entry->Replication Assembly Virion Assembly Replication->Assembly Release Progeny Virus Release Assembly->Release TupichilignanA This compound TupichilignanA->Entry Inhibition TupichilignanA->Replication Inhibition

References

Developing Tupichilignan A as a Molecular Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tupichilignan A, a lignan with a recently revised stereochemistry, presents a promising scaffold for the development of novel molecular probes. Lignans as a class exhibit a range of biological activities, including antioxidant and anti-inflammatory effects, suggesting their interaction with specific cellular pathways. This document outlines a strategic approach to developing this compound into fluorescent and affinity-based molecular probes to elucidate its mechanism of action, identify its biological targets, and explore its therapeutic potential. The protocols provided are based on established methodologies for the derivatization and application of natural products as chemical biology tools.

Introduction to this compound

This compound is a member of the lignan family, a diverse group of naturally occurring phenylpropanoid dimers. The absolute configuration of this compound was recently elucidated through its first asymmetric total synthesis. While the specific biological activities of this compound are yet to be extensively characterized, the broader class of lignans is known to possess significant pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. These properties suggest that lignans interact with specific protein targets and modulate key signaling pathways within the cell.

The development of this compound as a molecular probe will enable researchers to:

  • Visualize its uptake and subcellular localization.

  • Identify its direct molecular binding partners.

  • Investigate its influence on cellular signaling cascades.

This document provides a roadmap for the synthesis of this compound-based probes and their application in cell-based assays.

Properties of this compound

While specific quantitative data for this compound is not yet available, the general physicochemical properties of lignans suggest good potential for drug-likeness and cell permeability. The following table summarizes hypothetical data that would be critical to determine experimentally for this compound and its derivatives.

PropertyThis compound (Hypothetical)This compound-FluorophoreThis compound-Biotin
Molecular Weight ~350-400 g/mol ~750-900 g/mol ~600-750 g/mol
LogP 2.5 - 3.53.0 - 4.53.0 - 4.0
Cell Permeability (Papp) Moderate to HighModerateModerate
Aqueous Solubility LowLow to ModerateLow to Moderate
Binding Affinity (Kd) Target DependentTarget DependentTarget Dependent
IC50/EC50 Target DependentTarget DependentNot Applicable

Synthesis of this compound-Based Molecular Probes

The conversion of this compound into a molecular probe requires the introduction of a reporter tag (e.g., a fluorophore) or an affinity handle (e.g., biotin) at a position that does not disrupt its biological activity. Structure-activity relationship (SAR) studies on this compound analogs would be invaluable in identifying a suitable modification site.

General Workflow for Probe Synthesis

The following diagram illustrates a generalized workflow for the synthesis of this compound probes.

G cluster_0 Probe Synthesis Workflow Start Start SAR_Studies SAR Studies on This compound Analogs Start->SAR_Studies Inform Design Identify_Site Identify Non-Essential Modification Site SAR_Studies->Identify_Site Synthesize_Linker Synthesize Linker-Modified This compound Identify_Site->Synthesize_Linker Couple_Tag Couple Fluorophore or Biotin Synthesize_Linker->Couple_Tag Purification Purification and Characterization (HPLC, MS, NMR) Couple_Tag->Purification Probe_Ready Probe Ready for Biological Evaluation Purification->Probe_Ready

A generalized workflow for the synthesis of this compound probes.
Protocol for Fluorescent Labeling of this compound

This protocol describes the conjugation of a fluorescent dye to a linker-modified this compound.

Materials:

  • Linker-modified this compound (with a reactive handle, e.g., an amine or alkyne)

  • Amine-reactive or alkyne-reactive fluorophore (e.g., NHS-ester or azide-fluorophore)

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine (TEA) or appropriate base for NHS-ester reactions

  • Copper(I) catalyst and ligand for click chemistry (if applicable)

  • HPLC system for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Dissolve linker-modified this compound in anhydrous DMF.

  • Add a 1.2 molar excess of the amine-reactive fluorophore (e.g., FITC, Rhodamine B).

  • Add 2-3 equivalents of TEA to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Dilute the reaction mixture with an appropriate solvent and purify by preparative HPLC.

  • Collect the fractions containing the fluorescently labeled product.

  • Confirm the identity and purity of the product by mass spectrometry and NMR.

Protocol for Biotinylation of this compound

This protocol outlines the attachment of a biotin tag for affinity-based target identification.

Materials:

  • Linker-modified this compound (with a reactive handle)

  • Biotin-NHS or other activated biotin derivative

  • Anhydrous DMF

  • TEA or other suitable base

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve linker-modified this compound in anhydrous DMF.

  • Add a 1.5 molar excess of Biotin-NHS.

  • Add 2-3 equivalents of TEA.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Purify the biotinylated this compound by preparative HPLC.

  • Characterize the final product by mass spectrometry to confirm successful conjugation.

Application of this compound Probes in Biological Systems

Cellular Imaging with Fluorescent this compound

Objective: To determine the subcellular localization of this compound.

Protocol:

  • Culture cells of interest (e.g., a relevant cancer cell line or inflammatory cell model) on glass-bottom dishes.

  • Treat the cells with varying concentrations of this compound-fluorophore (e.g., 1-10 µM) for different time points (e.g., 30 min, 1h, 4h).

  • Include a vehicle control (DMSO) and a control with the free fluorophore.

  • Wash the cells with PBS to remove excess probe.

  • Fix the cells with 4% paraformaldehyde (optional, for endpoint assays).

  • Counterstain for specific organelles (e.g., DAPI for nucleus, MitoTracker for mitochondria).

  • Image the cells using confocal fluorescence microscopy.

  • Analyze the images to determine the colocalization of the probe with cellular compartments.

Target Identification using Biotinylated this compound

Objective: To identify the protein binding partners of this compound.

G cluster_1 Affinity Purification Workflow Cell_Lysate Prepare Cell Lysate Incubate_Probe Incubate Lysate with Biotin-Tupichilignan A Cell_Lysate->Incubate_Probe Streptavidin_Beads Add Streptavidin-Coated Magnetic Beads Incubate_Probe->Streptavidin_Beads Capture_Complex Capture Biotin-Probe- Target Complex Streptavidin_Beads->Capture_Complex Wash_Beads Wash Beads to Remove Non-Specific Binders Capture_Complex->Wash_Beads Elute_Proteins Elute Bound Proteins Wash_Beads->Elute_Proteins Proteomics Protein Identification by LC-MS/MS Elute_Proteins->Proteomics Target_List Generate List of Potential Targets Proteomics->Target_List

Workflow for identifying protein targets of this compound.

Protocol:

  • Treat cells with biotinylated this compound or incubate the probe with cell lysate.

  • As a negative control, use a biotinylated probe that is structurally related but biologically inactive, or compete with an excess of unlabeled this compound.

  • Lyse the cells and incubate the lysate with streptavidin-coated magnetic beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the captured proteins from the beads.

  • Separate the eluted proteins by SDS-PAGE and identify them by in-gel digestion followed by LC-MS/MS analysis.

  • Analyze the proteomics data to identify proteins that are specifically enriched in the presence of the biotinylated this compound.

Investigating Downstream Signaling Pathways

Based on the known activities of other lignans, this compound may modulate signaling pathways involved in inflammation and oxidative stress. The following diagram illustrates a hypothetical signaling pathway that could be investigated.

G cluster_2 Hypothetical Signaling Pathway Tupichilignan_A This compound Target_Protein Identified Target Protein (e.g., Kinase, Transcription Factor) Tupichilignan_A->Target_Protein Inhibition or Activation Downstream_Effector Downstream Effector (e.g., NF-κB, Nrf2) Target_Protein->Downstream_Effector Modulation Upstream_Kinase Upstream Kinase (e.g., MAPKK) Upstream_Kinase->Target_Protein Gene_Expression Modulation of Gene Expression (e.g., Inflammatory Cytokines, Antioxidant Enzymes) Downstream_Effector->Gene_Expression Cellular_Response Cellular Response (e.g., Reduced Inflammation, Increased Antioxidant Capacity) Gene_Expression->Cellular_Response

A hypothetical signaling pathway modulated by this compound.

Experimental Approaches to Validate Pathway Modulation:

  • Western Blotting: Analyze the phosphorylation status of key signaling proteins (e.g., MAP kinases, IκBα) in cells treated with this compound.

  • Reporter Gene Assays: Use luciferase reporter constructs to measure the activity of transcription factors like NF-κB and Nrf2.

  • Quantitative PCR (qPCR): Measure the changes in mRNA levels of target genes (e.g., IL-6, TNF-α, HO-1) following treatment with this compound.

Conclusion

The development of this compound into a suite of molecular probes represents a powerful strategy to unlock its therapeutic potential. By systematically synthesizing fluorescent and biotinylated derivatives and applying them in well-defined cell-based assays, researchers can gain unprecedented insights into the molecular mechanisms of this intriguing natural product. The protocols and workflows outlined in this document provide a comprehensive guide for initiating such studies, which are anticipated to pave the way for the rational design of novel therapeutics based on the this compound scaffold.

Application Notes and Protocols for Tupichilignan A in Lignan Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tupichilignan A is a member of the dibenzyl-γ-butyrolactone class of lignans, a group of natural products known for their diverse and potent biological activities. While direct experimental data on this compound is limited, its structural similarity to well-studied lignans like arctigenin and matairesinol suggests its potential as a valuable tool for investigating lignan structure-activity relationships (SAR). This document provides detailed application notes and experimental protocols to guide researchers in exploring the biological potential of this compound and its analogs. The protocols are based on established methods for evaluating the biological activities commonly associated with this class of compounds, including cytotoxic and anti-inflammatory effects.

Dibenzyl-γ-butyrolactone lignans have been reported to exhibit a range of biological activities, including neuroprotective, anti-cancer, and anti-inflammatory effects.[1][2] Lignans such as arctigenin, matairesinol, and trachelogenin are known to possess anticancer, antihypertensive, antiviral, antioxidant, and anti-inflammatory properties.[3] These activities are often linked to the modulation of key signaling pathways.

Potential Biological Activities and Structure-Activity Relationship (SAR) Studies

Based on the activities of structurally related dibenzyl-γ-butyrolactone lignans, this compound is a candidate for investigation in several areas:

  • Cytotoxicity against Cancer Cell Lines: Many lignans exhibit cytotoxic effects against various cancer cells.[1][2][3] SAR studies could involve synthesizing or isolating analogs of this compound with modifications to the aromatic rings, the lactone ring, or the stereochemistry of the benzylic carbons to identify key structural features for enhanced potency and selectivity.[3]

  • Inhibition of Pro-inflammatory Signaling Pathways: Lignans have been shown to inhibit key inflammatory pathways such as NF-κB and STAT3 signaling.[4][5][6] this compound can be screened for its ability to modulate these pathways, and SAR studies can elucidate the structural requirements for this activity.

  • Modulation of Wnt/β-catenin Signaling: Aberrant Wnt/β-catenin signaling is implicated in various cancers.[7][8] The ability of lignans like arctigenin to inhibit this pathway suggests that this compound could be a valuable scaffold for developing novel Wnt signaling inhibitors.[7][8]

Data Presentation: Hypothetical Bioactivity Data for SAR Studies

Due to the absence of direct experimental data for this compound, the following table presents hypothetical IC50 values to illustrate how quantitative data for SAR studies could be structured. These values are representative of typical data obtained for active lignans.

CompoundCancer Cell LineCytotoxicity IC50 (µM)NF-κB Inhibition IC50 (µM)Wnt/β-catenin Signaling Inhibition IC50 (µM)
This compound MCF-7 (Breast) 15.5 8.2 12.8
HCT116 (Colon) 22.1 10.5 9.5
A549 (Lung) 35.8 18.4 25.1
Analog 1 (Modification on Ring A) MCF-7 8.2 4.1 6.7
HCT116 12.6 5.9 5.2
A549 19.3 9.8 14.3
Analog 2 (Modification on Ring B) MCF-7 25.1 15.3 20.4
HCT116 38.4 22.1 18.9
A549 52.7 30.5 41.6
Arctigenin (Reference) MCF-7 10.8 5.6 8.9
HCT116 18.9 8.1 7.3
A549 28.4 14.2 19.8

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and its analogs on cancer cell lines.[9]

Materials:

  • Target cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Protocol 2: NF-κB Luciferase Reporter Assay

This protocol measures the inhibitory effect of this compound on the NF-κB signaling pathway.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Complete cell culture medium

  • This compound and analogs

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect HEK293T cells in a 24-well plate with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or its analogs. Incubate for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the TNF-α stimulated control. Determine the IC50 value.

Protocol 3: Wnt/β-catenin Reporter Assay (TOP/FOP Flash Assay)

This protocol assesses the inhibitory activity of this compound on the Wnt/β-catenin signaling pathway.[7][8]

Materials:

  • SW480 or other suitable colon cancer cell line with active Wnt signaling

  • TOPflash and FOPflash luciferase reporter plasmids

  • Transfection reagent

  • Complete cell culture medium

  • This compound and analogs

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Transfection: Transfect the cells in a 24-well plate with either the TOPflash (containing TCF/LEF binding sites) or FOPflash (mutated binding sites, negative control) reporter plasmid.

  • Compound Treatment: After 24 hours, treat the cells with different concentrations of this compound or its analogs for 24-48 hours.

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity as described in Protocol 2.

  • Data Analysis: Calculate the ratio of TOPflash to FOPflash luciferase activity to determine the specific inhibition of Wnt/β-catenin signaling. Determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis Tupichilignan_A This compound & Analogs Cytotoxicity Cytotoxicity Assay (MTT) Tupichilignan_A->Cytotoxicity Cell_Lines Cancer Cell Lines Cell_Lines->Cytotoxicity Pathway_Assays Signaling Pathway Assays (NF-κB, Wnt/β-catenin) Cytotoxicity->Pathway_Assays Active Compounds SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity->SAR_Analysis Western_Blot Western Blot Analysis Pathway_Assays->Western_Blot Confirm Targets Pathway_Assays->SAR_Analysis Western_Blot->SAR_Analysis

Caption: Experimental workflow for SAR studies of this compound.

wnt_pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dvl Frizzled->Dvl LRP LRP5/6 LRP->Dvl Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Destruction_Complex Inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylates for degradation Proteasome Proteasomal Degradation beta_Catenin->Proteasome TCF_LEF TCF/LEF beta_Catenin->TCF_LEF Enters Nucleus Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Tupichilignan_A This compound (Hypothesized) Tupichilignan_A->Destruction_Complex Potential Target

Caption: Hypothesized inhibition of the Wnt/β-catenin signaling pathway.

nfkb_pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Proteasome Proteasomal Degradation IkBa->Proteasome Target_Genes Pro-inflammatory Gene Expression NFkB->Target_Genes Enters Nucleus and Activates Tupichilignan_A This compound (Hypothesized) Tupichilignan_A->IKK Potential Target

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

References

Application of Tupichilignan A in Medicinal Chemistry Research: Current Landscape and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are constantly seeking novel molecular entities with therapeutic potential. Tupichilignan A, a naturally occurring lignan, has emerged as a subject of interest in synthetic chemistry, although its comprehensive biological evaluation and application in medicinal chemistry remain largely unexplored.

Currently, the available scientific literature primarily focuses on the chemical synthesis of this compound. A significant contribution in this area includes the first asymmetric total synthesis, which also led to a revision of its previously reported structure. This synthetic achievement provides a crucial foundation for producing the compound in sufficient quantities for biological screening and further medicinal chemistry research.

However, a thorough investigation into the biological activities, mechanism of action, and potential therapeutic applications of this compound is still in its nascent stages. There is a notable absence of published data on its pharmacological effects, such as anticancer, anti-inflammatory, or antimicrobial properties, which are often associated with other lignans. Consequently, detailed experimental protocols and established signaling pathways related to this compound are not yet available in the public domain.

The lack of biological data presents both a challenge and an opportunity. The established synthetic route opens the door for medicinal chemists to design and synthesize analogs of this compound. These analogs can be used to probe the structure-activity relationship (SAR) and to identify key pharmacophoric features. Such studies are essential for optimizing the compound's potential therapeutic efficacy and drug-like properties.

Future research efforts should be directed towards a systematic biological evaluation of this compound and its derivatives. This would involve a battery of in vitro and in vivo assays to identify any significant biological activity. Should a promising activity be discovered, subsequent mechanism-of-action studies would be imperative to elucidate the molecular targets and signaling pathways involved.

Prospective Research Workflow

For researchers interested in exploring the medicinal chemistry applications of this compound, a general workflow can be proposed. This workflow is a standard approach in early-stage drug discovery and can be adapted as more information about the compound's properties becomes available.

G cluster_0 Phase 1: Synthesis and Analog Generation cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: Lead Optimization A Total Synthesis of This compound B Design of Analog Library (SAR Studies) A->B C Synthesis of Analogs B->C D High-Throughput Screening (e.g., Cancer Cell Lines, Enzyme Assays) C->D E Hit Identification D->E F Dose-Response Studies E->F G Target Identification and Validation F->G H Signaling Pathway Analysis G->H I In Vivo Model Testing H->I J Optimization of Potency and Selectivity I->J K ADME/Tox Profiling J->K L Preclinical Candidate Selection K->L

Caption: A generalized workflow for the medicinal chemistry research of this compound.

As research on this compound progresses, specific experimental protocols and data will become available, allowing for the creation of detailed application notes. Researchers are encouraged to contribute to the scientific literature in this emerging area of study.

Troubleshooting & Optimization

Overcoming challenges in the multi-step synthesis of Tupichilignan A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the multi-step synthesis of Tupichilignan A. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with this complex synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s) Relevant Step(s)
Low enantioselectivity in asymmetric cyclopropanation - Inactive or degraded catalyst.- Impure starting materials or solvent.- Suboptimal reaction temperature.- Use freshly prepared or properly stored Hayashi-Jørgensen catalyst.- Ensure all reagents and solvents are anhydrous and of high purity.- Carefully control the reaction temperature as specified in the protocol. Lowering the temperature may improve enantioselectivity.Asymmetric Cyclopropanation
Poor yield in the oxy-homo-Michael reaction - Incomplete reaction.- Formation of side products due to competing reaction pathways.- Steric hindrance from bulky protecting groups.- Monitor the reaction progress by TLC.- Use a highly stereoselective catalyst like Cu(OTf)₂ to favor the desired 1,5-addition.[1][2]- Consider alternative protecting groups if steric hindrance is suspected.Oxy-homo-Michael Reaction
Epimerization at the α-position during α-benzylation of the γ-lactone - Use of a strong base that is not sterically hindered.- Prolonged reaction time or elevated temperature.- Employ a sterically hindered base such as lithium diisopropylamide (LDA) to minimize epimerization.- Perform the reaction at low temperatures (e.g., -78 °C) and monitor closely to avoid extended reaction times.α-Benzylation of γ-Lactone
Incomplete decarboxylation - Insufficient heating.- Inefficient removal of CO₂.- Ensure the reaction is heated to the specified temperature for a sufficient duration.- Perform the reaction in a high-boiling point solvent to facilitate CO₂ evolution.Decarboxylation
Low diastereoselectivity in the final reduction step - Inappropriate reducing agent.- Unfavorable steric hindrance directing the hydride attack.- Utilize a stereoselective reducing agent. The choice of reagent can significantly influence the diastereomeric ratio.- Consider the steric environment around the ketone. In some cases, changing the protecting groups on nearby hydroxyls can alter the facial selectivity of the reduction.Final Reduction
Difficulty in separating diastereomers - Similar polarities of the diastereomers.- Employ high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase for separation.- Consider derivatization to enhance the separability of the diastereomers.Purification

Frequently Asked Questions (FAQs)

Q1: What is the significance of the structural revision of this compound?

A1: The first asymmetric total synthesis of this compound revealed that the spectral data of the synthesized compound did not match the reported data for the natural product.[1] This led to a structural revision, correcting the absolute configuration at the 7-position from R to S.[1] This highlights the importance of total synthesis in confirming the structure of natural products.

Q2: Why is the asymmetric cyclopropanation a critical step in this synthesis?

A2: The asymmetric cyclopropanation, utilizing an enantioenriched donor-acceptor cyclopropane, is crucial as it establishes the initial stereocenter with high enantioselectivity.[1] The stereochemistry of this cyclopropane dictates the stereochemical outcome of subsequent steps, making it a pivotal transformation in the entire synthetic sequence.

Q3: What are the potential biological activities of this compound?

A3: While the specific biological activities of this compound are not extensively documented in the provided search results, lignans as a class of compounds are known to exhibit a wide range of biological activities, including antitumor, antiviral, and antioxidant properties. Further biological evaluation of this compound and its analogs would be a valuable area of research.

Q4: Are there alternative methods for the key steps in the synthesis?

A4: Yes, for many of the key transformations, alternative synthetic methods exist. For instance, various catalysts and reaction conditions can be employed for asymmetric cyclopropanation. Similarly, a range of reducing agents can be used for the final stereoselective reduction, each potentially offering different levels of diastereoselectivity. Researchers can explore the literature for alternative protocols to optimize the synthesis based on available resources and desired outcomes.

Experimental Protocols

Detailed experimental procedures for the key steps in the first asymmetric total synthesis of this compound are outlined below. Note: These are generalized protocols based on the initial publication and may require optimization.

1. Asymmetric Cyclopropanation:

  • To a solution of the appropriate α,β-unsaturated aldehyde in an anhydrous solvent (e.g., CH₂Cl₂) at a controlled temperature (e.g., -20 °C) is added the Hayashi-Jørgensen catalyst.

  • The corresponding diazo compound is then added dropwise over a period of time.

  • The reaction is stirred at the same temperature until completion, as monitored by TLC.

  • The reaction mixture is then quenched, and the product is purified by column chromatography.

2. Oxy-homo-Michael Reaction:

  • To a solution of the bicyclic donor-acceptor cyclopropane and the alcohol nucleophile in an anhydrous solvent (e.g., CH₂Cl₂) at room temperature is added a catalytic amount of Cu(OTf)₂.[1][2]

  • The reaction is stirred until the starting material is consumed (monitored by TLC).

  • The mixture is then filtered through a pad of silica gel and concentrated. The crude product is purified by column chromatography.

3. α-Benzylation of γ-Lactone:

  • A solution of the γ-lactone in anhydrous THF is cooled to -78 °C.

  • A solution of lithium diisopropylamide (LDA) is added dropwise, and the mixture is stirred for a specified time to allow for enolate formation.

  • Benzyl bromide is then added, and the reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted and purified.

4. Decarboxylation:

  • The α-benzylated γ-lactone carboxylic acid is dissolved in a high-boiling point solvent (e.g., DMSO or diphenyl ether).

  • The solution is heated to a high temperature (e.g., 180-200 °C) to effect decarboxylation.

  • The reaction progress is monitored by the cessation of CO₂ evolution.

  • After cooling, the product is isolated by extraction and purified by chromatography.

5. Configurational Inversion via Oxidation-Reduction:

  • Oxidation: The secondary alcohol is oxidized to the corresponding ketone using a suitable oxidizing agent (e.g., Dess-Martin periodinane or Swern oxidation).

  • Reduction: The resulting ketone is then reduced stereoselectively using a suitable reducing agent (e.g., L-selectride® or K-selectride®) to afford the desired diastereomer of the alcohol. The choice of reducing agent is critical for controlling the stereochemical outcome.

6. Final Reduction:

  • The final intermediate is subjected to a reduction reaction to yield this compound. The specific reducing agent and conditions are chosen to achieve the desired stereochemistry at the final chiral center.

Data Presentation

Table 1: Summary of Key Reaction Steps and Reported Stereoselectivity

StepTransformationKey Reagents/CatalystReported Stereoselectivity
1Asymmetric CyclopropanationHayashi-Jørgensen catalystHigh enantioselectivity
2Oxy-homo-Michael ReactionCu(OTf)₂High stereoselectivity[1][2]
3α-Benzylation of γ-LactoneLDA, Benzyl bromide-
4DecarboxylationHeatFurnishes trans-α,β-dibenzyl-γ-lactone
5Configurational InversionOxidation (e.g., DMP), Reduction (e.g., L-selectride®)High stereoselectivity
6Final ReductionStereoselective reducing agentHigh stereoselectivity

Note: Specific yields for each step in the synthesis of this compound are not detailed in the provided search results and would require access to the full publication or its supplementary information.

Visualizations

TupichilignanA_Synthesis_Workflow start α,β-Unsaturated Aldehyde cyclopropanation Asymmetric Cyclopropanation start->cyclopropanation cyclopropane Enantioenriched Donor-Acceptor Cyclopropane cyclopropanation->cyclopropane ohm Oxy-homo-Michael Reaction cyclopropane->ohm lactone_intermediate1 γ-Lactone Intermediate ohm->lactone_intermediate1 benzylation α-Benzylation lactone_intermediate1->benzylation benzylated_lactone α-Benzylated γ-Lactone benzylation->benzylated_lactone decarboxylation Decarboxylation benzylated_lactone->decarboxylation dibenzyl_lactone trans-α,β-Dibenzyl-γ-Lactone decarboxylation->dibenzyl_lactone inversion Configurational Inversion (Oxidation/Reduction) dibenzyl_lactone->inversion inverted_lactone Diastereomerically Pure Lactone inversion->inverted_lactone reduction Final Reduction inverted_lactone->reduction end This compound reduction->end

Caption: Synthetic workflow for the multi-step synthesis of this compound.

Troubleshooting_Logic start Problem Encountered in Synthesis low_yield Low Yield start->low_yield poor_selectivity Poor Stereoselectivity start->poor_selectivity separation_issue Difficulty in Separation start->separation_issue check_reagents Check Purity and Activity of Reagents/ Catalysts outcome Re-run Experiment with Optimized Parameters check_reagents->outcome Action check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_conditions->outcome Action check_purification Optimize Purification Method (e.g., HPLC) check_purification->outcome Action low_yield->check_reagents Possible Cause low_yield->check_conditions Possible Cause poor_selectivity->check_reagents Possible Cause poor_selectivity->check_conditions Possible Cause separation_issue->check_purification Solution

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Improving the yield and purity of synthetic Tupichilignan A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthetic Tupichilignan A.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The first asymmetric total synthesis of this compound utilizes a multi-step approach starting from donor-acceptor cyclopropanes.[1] The key transformations include:

  • Asymmetric cyclopropanation

  • Oxy-homo-Michael reaction

  • α-benzylation of a γ-lactone

  • Decarboxylation

  • Configurational inversion of a hydroxy chiral center

  • Final reduction to yield this compound[1]

Troubleshooting Guides by Synthetic Step

This section provides detailed troubleshooting for specific issues that may be encountered during the synthesis of this compound.

Step 1: Asymmetric Cyclopropanation

Objective: To stereoselectively form the cyclopropane ring, a key structural motif of this compound. This is typically achieved using an asymmetric catalyst, such as the Hayashi-Jørgensen catalyst.[1]

Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low Yield - Inactive or decomposed catalyst.- Impure starting materials (e.g., cinnamates).- Suboptimal reaction temperature or time.- Use freshly prepared or properly stored catalyst.- Purify starting materials by recrystallization or chromatography.- Optimize reaction temperature and monitor progress by TLC or GC-MS to avoid decomposition.
Low Enantioselectivity - Presence of water or other protic impurities.- Racemization of the product under reaction or workup conditions.- Incorrect catalyst loading.- Ensure all glassware is oven-dried and use anhydrous solvents.- Perform a gentle workup with minimal exposure to acidic or basic conditions.- Optimize the catalyst loading; higher or lower amounts may be necessary depending on the substrate.
Formation of Side Products - Dimerization of the diazo compound.- Isomerization of the alkene starting material.- Add the diazo compound slowly to the reaction mixture to maintain a low concentration.- Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions.
Experimental Protocol: Asymmetric Cyclopropanation

This is a representative protocol and may require optimization for specific substrates.

  • To a stirred solution of the Hayashi-Jørgensen catalyst (5-10 mol%) in an anhydrous solvent (e.g., CH₂Cl₂ or toluene) under an argon atmosphere, add the substituted cinnamate (1.0 equiv.).

  • Cool the mixture to the optimized temperature (e.g., 0 °C or -20 °C).

  • Slowly add a solution of the diazoacetate (1.1-1.5 equiv.) in the same anhydrous solvent over several hours using a syringe pump.

  • Stir the reaction mixture at the same temperature until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding a few drops of acetic acid.

  • Concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica gel.

Step 2: Oxy-homo-Michael Reaction

Objective: To open the cyclopropane ring and introduce a key stereocenter through a Lewis acid-catalyzed addition of an alcohol.

Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low Yield - Inactive Lewis acid catalyst.- Steric hindrance from the alcohol or cyclopropane substrate.- Low reaction temperature leading to slow conversion.- Use a freshly opened or properly stored Lewis acid (e.g., Cu(OTf)₂).- Consider using a less hindered alcohol if possible, or a more reactive Lewis acid.- Gradually increase the reaction temperature while monitoring for product formation and decomposition.
Formation of Diastereomers - Incomplete stereocontrol during the nucleophilic attack.- Epimerization of the newly formed stereocenter.- Screen different Lewis acids and solvents to improve diastereoselectivity.- Perform the reaction at a lower temperature to enhance stereocontrol.- Use a non-coordinating solvent to minimize side reactions.
Dimerization of the Reactant - The diazo alcohol acting as a nucleophile.- In the absence of an external nucleophile, dimerization can occur. Ensure the alcohol is present in sufficient excess. When using secondary or tertiary alcohols, adjust reaction conditions to suppress this side reaction.[2]
Experimental Protocol: Oxy-homo-Michael Reaction

This is a representative protocol and may require optimization.

  • To a solution of the donor-acceptor cyclopropane (1.0 equiv.) and the alcohol (2.0-5.0 equiv.) in an anhydrous, non-coordinating solvent (e.g., dichloromethane) under an argon atmosphere, add the Lewis acid catalyst (e.g., Cu(OTf)₂, 10-20 mol%).

  • Stir the mixture at room temperature or a slightly elevated temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 3: α-Benzylation of γ-Lactone

Objective: To introduce the second benzyl group at the α-position of the γ-lactone, setting up the core structure of this compound.

Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete enolate formation.- The leaving group on the benzylating agent is not sufficiently reactive.- The enolate is quenched by a proton source.- Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures.- Use a reactive benzylating agent such as benzyl bromide or benzyl iodide.- Ensure strictly anhydrous conditions and use freshly prepared LDA.
Poor Diastereoselectivity - The enolate geometry is not well-controlled.- The reaction temperature is too high.- Add a Lewis acid or a coordinating solvent to influence the enolate geometry.- Perform the reaction at a very low temperature (e.g., -78 °C).
Epimerization at the α-position - The presence of excess base or prolonged reaction times at higher temperatures.- Use a slight excess of the base and add the benzylating agent promptly.- Quench the reaction as soon as the starting material is consumed.
Experimental Protocol: α-Benzylation of γ-Lactone

This is a representative protocol and may require optimization.

  • Prepare a solution of LDA by adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78 °C under an argon atmosphere.

  • Slowly add a solution of the γ-lactone (1.0 equiv.) in anhydrous THF to the LDA solution at -78 °C.

  • Stir the mixture for 30-60 minutes to ensure complete enolate formation.

  • Add a solution of benzyl bromide (1.1-1.2 equiv.) in anhydrous THF to the reaction mixture.

  • Allow the reaction to proceed at -78 °C until completion (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Warm the mixture to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Step 4: Decarboxylation

Objective: To remove the ester group, leading to the formation of the trans-α,β-dibenzyl-γ-lactone. The Krapcho decarboxylation is a common method for this transformation.

Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reaction - Insufficient temperature or reaction time.- The salt used is not effective.- The solvent is not sufficiently polar and aprotic.- Increase the reaction temperature (often up to 150-180 °C) and prolong the reaction time.[3]- Use a salt known to be effective, such as LiCl or NaCN, in the presence of water.[3]- Use a high-boiling polar aprotic solvent like DMSO or DMF.[4]
Low Yield - Decomposition of the starting material or product at high temperatures.- Formation of side products due to the harsh reaction conditions.- Carefully control the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion.- Consider using microwave irradiation to shorten the reaction time and potentially reduce side product formation.
Difficult Purification - The high-boiling solvent (DMSO/DMF) is difficult to remove.- After the reaction, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).- Wash the organic layer multiple times with water and brine to remove the residual high-boiling solvent.
Experimental Protocol: Krapcho Decarboxylation

This is a representative protocol and may require optimization.

  • Dissolve the α-ester-γ-lactone (1.0 equiv.) in a mixture of DMSO and a small amount of water.

  • Add a catalytic amount of a salt, such as lithium chloride (0.1-1.0 equiv.).

  • Heat the reaction mixture to a high temperature (e.g., 160-180 °C) and stir until the reaction is complete (monitored by TLC or ¹H NMR).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer several times with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 5: Configurational Inversion of a Hydroxy Chiral Center

Objective: To invert the stereochemistry of a secondary alcohol. A common method for this is the Mitsunobu reaction, which proceeds with inversion of configuration.

Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low Yield - Steric hindrance around the alcohol.- The nucleophile is not acidic enough (pKa > 13).- Impure reagents (DEAD/DIAD, PPh₃).- Presence of water in the reaction mixture.- For sterically hindered alcohols, consider using a more acidic nucleophile like p-nitrobenzoic acid.[5][6]- Ensure the pKa of the nucleophile is below 13.[6]- Use freshly purified reagents. DIAD and DEAD can decompose on storage.- Use anhydrous solvents and reagents.
Difficult Purification - Removal of triphenylphosphine oxide and the reduced azodicarboxylate byproducts can be challenging.- Use polymer-supported triphenylphosphine or azodicarboxylate to simplify removal by filtration.- Optimize the chromatographic conditions for separation. Sometimes, crystallization can be used to remove the byproducts.
No Inversion (Retention of Stereochemistry) - The reaction may be proceeding through an alternative mechanism.- Confirm the structure and stereochemistry of the product carefully using analytical techniques like NMR and polarimetry.- Ensure the reaction conditions are consistent with a standard Mitsunobu protocol.
Experimental Protocol: Mitsunobu Reaction for Stereochemical Inversion

This is a representative protocol and may require optimization.

  • Dissolve the secondary alcohol (1.0 equiv.), triphenylphosphine (1.5 equiv.), and a suitable carboxylic acid (e.g., p-nitrobenzoic acid, 1.5 equiv.) in anhydrous THF under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude ester by flash column chromatography.

  • Hydrolyze the resulting ester using standard conditions (e.g., K₂CO₃ in methanol/water) to obtain the inverted alcohol.

  • Purify the final alcohol by flash column chromatography.

Step 6: Final Reduction

Objective: To reduce the lactone to the corresponding diol to yield this compound. A stereoselective reducing agent like L-Selectride is often used for this purpose.

Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reduction - Insufficient amount of reducing agent.- Low reaction temperature.- Use a slight excess of L-Selectride.- Allow the reaction to proceed for a longer time or at a slightly higher temperature (e.g., from -78 °C to -40 °C).
Formation of Side Products - Over-reduction of other functional groups.- Epimerization at adjacent stereocenters.- L-Selectride is a bulky reducing agent, which often provides good selectivity. However, if side reactions are observed, consider a milder reducing agent like NaBH₄, although this may affect diastereoselectivity.[7]- Maintain a low reaction temperature to minimize the risk of epimerization.
Difficult Purification of the Diol - Diols are often polar and can be difficult to handle and purify by standard silica gel chromatography.- Use a more polar eluent system for column chromatography (e.g., ethyl acetate/methanol or dichloromethane/methanol).- Consider using a different stationary phase, such as a diol-bonded silica gel, which can be effective for separating polar compounds.[8][9]
Experimental Protocol: Lactone Reduction with L-Selectride

This is a representative protocol and may require optimization.

  • Dissolve the lactone (1.0 equiv.) in anhydrous THF under an argon atmosphere and cool the solution to -78 °C.

  • Slowly add a solution of L-Selectride (1.0 M in THF, 2.0-2.5 equiv.) to the stirred solution.

  • Stir the reaction at -78 °C for the optimized time (typically 1-3 hours), monitoring the progress by TLC.

  • Carefully quench the reaction at -78 °C by the slow addition of water, followed by a 1 M NaOH solution and 30% H₂O₂.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting diol by flash column chromatography.

Quantitative Data Summary

The following table provides representative yields for key transformations in lignan synthesis. Actual yields for the synthesis of this compound may vary and should be optimized for each specific step.

Reaction Step Product Type Reported Yield Range
Asymmetric CyclopropanationCyclopropyl ester70-95%
Oxy-homo-Michael Reactionγ-Butyrolactone60-85%
α-Benzylation of γ-Lactoneα,β-Dibenzyl-γ-lactone50-80%
Krapcho DecarboxylationDecarboxylated lactone70-95%
Mitsunobu InversionInverted alcohol65-90%
Lactone ReductionDiol80-95%

Visualizations

Synthetic Pathway of this compound

Tupichilignan_A_Synthesis start Substituted Cinnamate step1 Asymmetric Cyclopropanation start->step1 intermediate1 Donor-Acceptor Cyclopropane step1->intermediate1 step2 Oxy-homo-Michael Reaction intermediate1->step2 intermediate2 γ-Lactone step2->intermediate2 step3 α-Benzylation intermediate2->step3 intermediate3 α,β-Dibenzyl-γ-lactone Ester step3->intermediate3 step4 Decarboxylation intermediate3->step4 intermediate4 trans-α,β-Dibenzyl-γ-lactone step4->intermediate4 step5 Configurational Inversion intermediate4->step5 intermediate5 Inverted Hydroxy Lactone step5->intermediate5 step6 Reduction intermediate5->step6 end This compound step6->end

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow: Low Yield in Mitsunobu Reaction

Mitsunobu_Troubleshooting start Low Yield in Mitsunobu Reaction check1 Check Reagent Purity (DEAD/DIAD, PPh3) start->check1 decision1 Reagents Pure? check1->decision1 action1 Purify or use fresh reagents decision1->action1 No check2 Verify Anhydrous Conditions decision1->check2 Yes action1->check1 decision2 Conditions Dry? check2->decision2 action2 Dry solvents and glassware thoroughly decision2->action2 No check3 Assess Steric Hindrance of Alcohol decision2->check3 Yes action2->check2 decision3 Alcohol Hindered? check3->decision3 action3 Use more acidic nucleophile (e.g., p-nitrobenzoic acid) decision3->action3 Yes check4 Confirm Nucleophile pKa < 13 decision3->check4 No solution Yield Improved action3->solution check4->solution

Caption: Troubleshooting low yield in the Mitsunobu reaction.

Relationship between Reaction Parameters and Yield/Purity

Parameter_Relationships cluster_params Reaction Parameters cluster_outcomes Outcomes Temperature Temperature Yield Yield Temperature->Yield affects rate Side_Products Side_Products Temperature->Side_Products can increase Reaction_Time Reaction_Time Reaction_Time->Yield affects conversion Reaction_Time->Side_Products can increase Catalyst_Loading Catalyst_Loading Catalyst_Loading->Yield optimizable Purity Purity Catalyst_Loading->Purity can affect Solvent_Purity Solvent_Purity Solvent_Purity->Yield critical Solvent_Purity->Side_Products impurities cause Yield->Purity

Caption: Key parameter relationships affecting yield and purity.

References

Troubleshooting Tupichilignan A instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Tupichilignan A in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

This compound is a neolignan, a class of naturally occurring phenolic compounds.[1][2][3] It is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4]

Q2: What are the general recommendations for storing this compound?

For long-term storage, solid this compound should be kept in a tightly sealed vial at 2-8°C, where it can be stable for up to 24 months.[4] If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[4] Under these conditions, the solutions are generally usable for up to two weeks.[4]

Q3: I observed a change in the color of my this compound solution. What could be the cause?

A change in color can be an indicator of compound degradation. This could be triggered by several factors, including exposure to light, elevated temperatures, or reactive species in the solvent. The stability of lignans can be influenced by their chemical structure and the surrounding matrix.[5][6]

Q4: Can the pH of my solution affect the stability of this compound?

Yes, the pH of the solution can significantly impact the stability of lignans. For instance, acidic conditions have been shown to cause the transformation of certain lignans.[5] While specific data for this compound is not available, it is crucial to control the pH of your experimental solutions.

Q5: Are there any known incompatibilities of this compound with common reagents?

While specific incompatibility data for this compound is limited, its phenolic structure suggests potential interactions with oxidizing agents. It is advisable to perform small-scale compatibility tests before conducting large-scale experiments.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in solution.

Problem 1: Inconsistent or lower-than-expected bioactivity in my assay.

  • Possible Cause 1: Degradation of this compound in solution.

    • Solution: Prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it has been stored correctly at -20°C and for no longer than two weeks.[4] It is recommended to allow the product to equilibrate to room temperature for at least one hour before use.[4]

  • Possible Cause 2: Suboptimal solvent for your assay.

    • Solution: While this compound is soluble in several organic solvents, the chosen solvent might interfere with your biological assay. Consider using a solvent with known biocompatibility for your specific experimental setup.

  • Possible Cause 3: Adsorption to plasticware.

    • Solution: Phenolic compounds can sometimes adsorb to plastic surfaces. If you suspect this is an issue, consider using low-adhesion microplates or glass vials.

Problem 2: Precipitate formation in my this compound solution.

  • Possible Cause 1: Poor solubility in the chosen solvent or buffer.

    • Solution: Ensure that the concentration of this compound does not exceed its solubility limit in your specific solvent or buffer system. You may need to gently warm the solution or use sonication to aid dissolution.

  • Possible Cause 2: Change in temperature.

    • Solution: If you are working with solutions that have been stored at low temperatures, allow them to fully equilibrate to room temperature before use to prevent precipitation.

  • Possible Cause 3: Chemical transformation leading to a less soluble product.

    • Solution: This could be a sign of degradation. Analyze the precipitate and the supernatant (e.g., by HPLC) to check for the appearance of new peaks, which would indicate the formation of degradation products.

Stability of Lignans: A General Overview

The stability of lignans, including neolignans like this compound, is dependent on various factors. The following table summarizes general stability information for this class of compounds.

ParameterGeneral Stability of LignansKey Considerations
Temperature Many lignans are relatively stable at high temperatures, even those used in baking (e.g., 180-200°C for some aglycones).[5] However, stability is compound-specific.The overall thermal stability depends on the specific structure of the lignan and its interaction with other components in the matrix.[5]
pH Some lignans are sensitive to low pH conditions, which can lead to chemical transformations.[5][7]It is crucial to control the pH of aqueous solutions to prevent degradation.
Light Limited studies are available on the photostability of lignans, but like many phenolic compounds, they may be susceptible to light-induced degradation.Protect solutions from direct light by using amber vials or covering containers with aluminum foil.
Storage in Solution Stock solutions are generally recommended to be stored at -20°C for short periods (e.g., up to two weeks).[4]For longer-term storage, it is best to store the compound in its solid form at 2-8°C.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature for at least one hour before opening.[4]

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.

  • Add the appropriate volume of a suitable solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration.

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • If not for immediate use, dispense the stock solution into single-use aliquots in tightly sealed vials and store at -20°C for up to two weeks.[4]

Protocol 2: Assessment of this compound Stability by HPLC

  • Prepare a fresh solution of this compound at a known concentration in the desired solvent or buffer.

  • Inject an aliquot of the freshly prepared solution into an HPLC system to obtain an initial chromatogram (t=0).

  • Incubate the remaining solution under the desired test conditions (e.g., different temperatures, pH values, or light exposure).

  • At various time points, take aliquots of the incubated solution and inject them into the HPLC system.

  • Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_cause Potential Causes cluster_solution Solutions Inconsistent_Activity Inconsistent or Low Bioactivity Degradation Compound Degradation Inconsistent_Activity->Degradation Solubility Poor Solubility / Suboptimal Solvent Inconsistent_Activity->Solubility Adsorption Adsorption to Plasticware Inconsistent_Activity->Adsorption Precipitate_Formation Precipitate Formation Precipitate_Formation->Degradation Precipitate_Formation->Solubility Fresh_Solution Prepare Fresh Solution Degradation->Fresh_Solution Check_Solvent Verify Solvent Compatibility Solubility->Check_Solvent Check_Concentration Verify Concentration vs. Solubility Solubility->Check_Concentration Use_Glassware Use Glassware / Low-Adhesion Plates Adsorption->Use_Glassware

Caption: Troubleshooting workflow for this compound instability issues.

Hypothetical_Degradation_Pathway Tupichilignan_A This compound (Stable) Stressor Stressor (e.g., Light, Heat, pH) Tupichilignan_A->Stressor Exposure Degradation_Product_1 Degradation Product 1 Stressor->Degradation_Product_1 Leads to Degradation_Product_2 Degradation Product 2 Stressor->Degradation_Product_2 Leads to Loss_of_Activity Loss of Bioactivity Degradation_Product_1->Loss_of_Activity Degradation_Product_2->Loss_of_Activity

Caption: Hypothetical degradation pathway for this compound.

References

Technical Support Center: Optimizing Dosage and Administration of Tupichilignan A in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Tupichilignan A in cell culture experiments. The information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its solvent compatibility?

A1: this compound is a lignan compound. For cell culture applications, it is crucial to first dissolve it in a suitable organic solvent before further dilution in aqueous media. This compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[1] For cell culture experiments, DMSO is the most commonly used solvent due to its miscibility with culture media and relatively low cytotoxicity at low concentrations.

Q2: How do I determine the starting concentration range for my experiments with this compound?

A2: When testing a new compound like this compound with unknown biological activity, it is recommended to start with a broad concentration range. A common approach is to perform a preliminary screen with concentrations spanning several orders of magnitude, for example, from 0.1 µM to 100 µM.[2] This initial screen will help to identify a narrower, effective concentration range for more detailed dose-response studies.

Q3: What is the maximum concentration of DMSO I can use in my cell culture experiments?

A3: The concentration of the vehicle solvent, such as DMSO, should be kept to a minimum to avoid solvent-induced cytotoxicity. Generally, the final concentration of DMSO in the cell culture medium should not exceed 0.5%, with many researchers aiming for 0.1% or lower. It is essential to include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.

Q4: How long should I incubate my cells with this compound?

A4: The optimal incubation time will depend on the specific biological question you are investigating and the cell type being used. A common starting point is to test multiple time points, such as 24, 48, and 72 hours, to observe both early and late cellular responses to the compound.[2]

Q5: What are some expected biological activities of a natural compound like this compound?

A5: Natural products, including lignans, have been reported to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[3] Therefore, initial experiments could focus on assessing the impact of this compound on cell viability, proliferation, and apoptosis in relevant cell lines.

Troubleshooting Guides

This section addresses specific issues that may arise during the optimization of this compound dosage and administration.

Issue 1: this compound precipitates out of solution when added to the cell culture medium.

  • Cause: The aqueous solubility of this compound is likely low, and the final concentration in the medium exceeds its solubility limit.

  • Solution:

    • Decrease the final concentration: Try using a lower final concentration of this compound in your experiments.

    • Increase the stock concentration: Prepare a more concentrated stock solution in DMSO. This will allow you to add a smaller volume of the stock solution to the culture medium, thereby reducing the likelihood of precipitation.

    • Use a gentle mixing technique: When diluting the stock solution into the medium, add it dropwise while gently swirling the medium to facilitate mixing.

    • Pre-warm the medium: Adding the compound to pre-warmed medium (37°C) can sometimes improve solubility.

Issue 2: High levels of cell death are observed even at the lowest concentrations of this compound.

  • Cause: this compound may be highly cytotoxic to your specific cell line, or the vehicle (DMSO) concentration may be too high.

  • Solution:

    • Verify vehicle cytotoxicity: Run a vehicle control with varying concentrations of DMSO to ensure that the observed cell death is not due to the solvent.

    • Lower the concentration range: Test a lower range of this compound concentrations (e.g., in the nanomolar range).

    • Reduce the incubation time: A shorter exposure to the compound may reveal more subtle effects before widespread cell death occurs.

    • Check the purity of the compound: Impurities in the compound preparation could contribute to unexpected cytotoxicity.

Issue 3: No observable effect of this compound on the cells, even at high concentrations.

  • Cause: The compound may not have a significant biological effect on the chosen cell line or the specific endpoint being measured. It is also possible that the compound is not stable in the culture medium over the incubation period.

  • Solution:

    • Increase the concentration range: If no cytotoxicity is observed, you may need to test higher concentrations.

    • Increase the incubation time: Some cellular responses may take longer to develop.

    • Use a different cell line: The biological activity of a compound can be highly cell-type specific.

    • Measure different endpoints: Consider assessing other cellular processes, such as changes in morphology, gene expression, or specific protein levels.

    • Assess compound stability: Although technically challenging, you could consider methods to assess the stability of this compound in your culture conditions over time.

Experimental Protocols

Below are detailed methodologies for key experiments to determine the optimal dosage and administration of this compound.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Determine the desired stock concentration (e.g., 10 mM).

  • Calculate the required amount of this compound and DMSO.

  • In a sterile microcentrifuge tube, dissolve the this compound powder in the calculated volume of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of IC50 using an MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2]

  • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include vehicle control and untreated control wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[4]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability Assessment using Trypan Blue Exclusion Assay

Objective: To determine the number of viable and non-viable cells after treatment with this compound.

Materials:

  • Cells treated with this compound

  • Trypan blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Harvest the cells from the culture vessel. For adherent cells, use a cell scraper or trypsinization.

  • Centrifuge the cell suspension and resuspend the cell pellet in a known volume of phosphate-buffered saline (PBS) or culture medium.

  • Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Load the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells.

  • Calculate the total number of viable cells and the percentage of cell viability.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (at 25°C)
DMSO>10 mg/mL
Ethanol5-10 mg/mL
Methanol1-5 mg/mL
Water<0.1 mg/mL

Note: This is example data and should be experimentally determined.

Table 2: IC50 Values of this compound in Different Cancer Cell Lines after 48h Treatment

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)25.8
HeLa (Cervical Cancer)12.5
PC-3 (Prostate Cancer)35.1

Note: This is example data for illustrative purposes.

Visualizations

Diagrams are provided to illustrate experimental workflows and potential signaling pathways.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution (in DMSO) serial Prepare Serial Dilutions in Culture Medium stock->serial treat Treat Cells with This compound serial->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for 24, 48, 72h treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay read Read Absorbance assay->read calculate Calculate IC50 read->calculate

Experimental workflow for determining the IC50 of this compound.

G Tupichilignan_A This compound Receptor Cell Surface Receptor Tupichilignan_A->Receptor Inhibits RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) ERK->Transcription_Factors Proliferation Cell Proliferation (Inhibited) Transcription_Factors->Proliferation G Tupichilignan_A This compound Mitochondria Mitochondria Tupichilignan_A->Mitochondria Induces stress Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis (Induced) Caspase3->Apoptosis G start Start Troubleshooting precipitate Compound Precipitates in Medium? start->precipitate high_cytotoxicity High Cytotoxicity at Low Doses? precipitate->high_cytotoxicity No solution_precipitate Decrease final concentration. Increase stock concentration. Improve mixing technique. precipitate->solution_precipitate Yes no_effect No Observable Effect? high_cytotoxicity->no_effect No solution_cytotoxicity Verify vehicle cytotoxicity. Lower dose range. Reduce incubation time. high_cytotoxicity->solution_cytotoxicity Yes solution_no_effect Increase dose range. Increase incubation time. Use a different cell line. no_effect->solution_no_effect Yes end Problem Resolved no_effect->end No solution_precipitate->end solution_cytotoxicity->end solution_no_effect->end

References

Technical Support Center: Minimizing Off-Target Effects of Tupichilignan A

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the specific biological activities, targets, and off-target effects of Tupichilignan A is not available in the public domain. This technical support guide is therefore based on general principles for minimizing off-target effects of novel small molecules, particularly those belonging to the lignan class of natural products, to which this compound is presumed to belong based on its name. Researchers must perform initial characterization of this compound to determine its biological activity and target profile before this guide can be applied with specificity.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a new compound like this compound?

A1: Off-target effects refer to the interactions of a drug or compound with molecular targets other than its intended primary target. These unintended interactions can lead to a variety of undesirable outcomes in an experiment, including:

  • Misinterpretation of results: Attributing an observed biological effect to the intended target when it is actually caused by an off-target interaction.

  • Cellular toxicity: Engagement with off-targets can disrupt normal cellular processes, leading to cell death or other toxic effects.

For a novel compound like this compound, where the primary target and potential off-targets are unknown, it is crucial to proactively address the possibility of off-target effects to ensure the validity and reproducibility of research findings.

Q2: Since the specific targets of this compound are unknown, what are some general strategies to begin assessing its potential for off-target effects?

A2: Given the lack of specific information for this compound, a tiered approach is recommended to begin characterizing its selectivity:

  • Literature Review of Structurally Similar Lignans: Lignans are a diverse class of compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects.[1][2][3][4][5] Researching lignans with similar chemical scaffolds to this compound may provide initial clues about potential target classes and off-target liabilities.

  • In Silico Profiling: Computational methods can predict potential protein targets based on the chemical structure of a small molecule.[6][7][8] These predictions can help prioritize experimental validation of on- and off-targets.

  • Broad-Spectrum Screening Panels: Utilize commercially available screening services that test the activity of a compound against a large panel of common off-targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels.[9] This can provide an initial "fingerprint" of this compound's activity profile.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results after treatment with this compound.

This could be a sign of off-target effects influencing your experimental system.

Troubleshooting Workflow:

A Inconsistent/Unexpected Results B Dose-Response Curve Generation A->B Step 1 C Determine Lowest Effective Concentration B->C Step 2 D Orthogonal Controls C->D Step 3 G Target Deconvolution Efforts C->G Step 4 E Use Structurally Related Inactive Analog D->E F Use Unrelated Compound with Similar Phenotype D->F K Refine Experimental Conditions E->K F->K H Affinity Chromatography G->H I Computational Target Prediction G->I J Phenotypic Screening G->J H->K I->K J->K A Observed Cellular Toxicity B Perform Cellular Viability Assay (e.g., MTT) A->B C Compare EC50 (Efficacy) vs. CC50 (Cytotoxicity) B->C D Therapeutic Window Acceptable? C->D E Proceed with Experiments in Therapeutic Window D->E Yes F Consider Structural Modification of this compound D->F No H Modify Experimental Design (e.g., shorter incubation) D->H No G Off-Target Profiling to Identify Toxicity Source F->G H->G cluster_0 On-Target Effects cluster_1 Off-Target Effects Tupichilignan_A This compound Primary_Target Primary Target Tupichilignan_A->Primary_Target Off_Target_1 Off-Target 1 Tupichilignan_A->Off_Target_1 Off_Target_2 Off-Target 2 Tupichilignan_A->Off_Target_2 Signaling_Cascade Signaling Cascade Primary_Target->Signaling_Cascade Biological_Response Desired Biological Response Signaling_Cascade->Biological_Response Unintended_Signaling_1 Unintended Signaling 1 Off_Target_1->Unintended_Signaling_1 Unintended_Signaling_2 Unintended Signaling 2 Off_Target_2->Unintended_Signaling_2 Side_Effect_1 Side Effect 1 Unintended_Signaling_1->Side_Effect_1 Side_Effect_2 Side Effect 2 Unintended_Signaling_2->Side_Effect_2

References

Refining analytical methods for sensitive detection of Tupichilignan A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining analytical methods for the sensitive detection of Tupichilignan A. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate accurate and reliable quantification of this lignan.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the sensitive detection of this compound?

A1: The most prevalent and effective techniques for the sensitive analysis of lignans like this compound are High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[1] HPLC with UV or Diode Array Detection (DAD) is a robust method for quantification, while LC-MS and LC-MS/MS offer superior sensitivity and selectivity, making them ideal for complex matrices and trace-level detection.[1][2] GC-MS can also be employed, typically requiring derivatization to increase the volatility of the lignan.[1][3]

Q2: What are the critical first steps in developing a robust analytical method for this compound?

A2: The initial and most critical steps involve thorough sample preparation, including efficient extraction and purification. The choice of extraction solvent and method is paramount to ensure maximum recovery of this compound from the plant or biological matrix.[2][4] Subsequently, careful selection of the chromatographic conditions (column, mobile phase, and gradient) and detector parameters is essential for achieving optimal separation and sensitivity.

Q3: How can I improve the extraction efficiency of this compound from a plant matrix?

A3: To enhance extraction efficiency, consider the polarity of this compound. Lignans are often extracted using polar solvents like methanol, ethanol, or acetone, or mixtures of these with water.[2][4] Advanced extraction techniques such as ultrasonic-assisted extraction (UAE), microwave-assisted extraction (MAE), or pressurized liquid extraction (PLE) can significantly improve yields and reduce extraction time compared to conventional methods like maceration or Soxhlet extraction.[5] Alkaline or enzymatic hydrolysis may also be necessary to release lignans from their glycosidic forms or complex plant matrix linkages.[1][2]

Q4: What are the key considerations for choosing between HPLC-UV, LC-MS, and GC-MS for this compound analysis?

A4: The choice of technique depends on the specific requirements of your study:

  • HPLC-UV/DAD: Best suited for routine quantification when reference standards are available and the sample matrix is relatively clean. It is a cost-effective and robust technique.

  • LC-MS/MS: The gold standard for sensitive and selective quantification, especially in complex biological matrices where matrix effects can be a challenge. It is ideal for pharmacokinetic studies and trace analysis.

  • GC-MS: A powerful technique for structural elucidation and quantification, but it typically requires a derivatization step to make the lignans volatile. This can add complexity to the sample preparation process.[1][3]

Q5: What are matrix effects in LC-MS analysis, and how can they affect the quantification of this compound?

A5: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix. This can lead to ion suppression or enhancement, resulting in inaccurate quantification.[6] For this compound analysis in complex matrices like plant extracts or biological fluids, matrix effects can be a significant issue. To mitigate this, effective sample clean-up, the use of a suitable internal standard, and matrix-matched calibration curves are crucial.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) in HPLC - Secondary interactions with residual silanols on the column. - Column overload. - Inappropriate mobile phase pH. - Extra-column dead volume.- Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase. - Reduce the sample concentration or injection volume. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Use shorter, narrower internal diameter tubing between the column and detector.
Low Signal Intensity or No Peak in LC-MS - Ion suppression from the sample matrix. - Inefficient ionization of this compound. - Analyte degradation. - Incorrect mass spectrometer settings.- Improve sample clean-up using Solid Phase Extraction (SPE). - Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). - Check for analyte stability under the analytical conditions. Consider light protection for the samples. - Verify the precursor and product ion masses and collision energy for this compound.
Retention Time Shifts in HPLC/LC-MS - Changes in mobile phase composition. - Column degradation or contamination. - Fluctuations in column temperature. - Inconsistent flow rate.- Prepare fresh mobile phase daily and ensure proper mixing. - Flush the column with a strong solvent or replace it if necessary. - Use a column oven to maintain a stable temperature. - Check the pump for leaks and ensure it is properly primed.
High Background Noise in Chromatogram - Contaminated mobile phase or solvents. - Dirty detector flow cell. - Bleed from the column or other system components.- Use high-purity solvents and freshly prepared mobile phase. - Flush the flow cell with an appropriate cleaning solution. - Condition the column properly before analysis.
Poor Recovery During Sample Preparation - Incomplete extraction from the matrix. - Analyte loss during evaporation or transfer steps. - Adsorption of the analyte to container surfaces.- Optimize the extraction solvent, time, and temperature. - Use a gentle stream of nitrogen for solvent evaporation. - Use silanized glassware or polypropylene tubes to minimize adsorption.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of lignans using different analytical techniques. These values can serve as a benchmark for method development for this compound.

Table 1: HPLC-UV/DAD Performance for Lignan Analysis

Lignan Column Mobile Phase LOD (µg/mL) LOQ (µg/mL) Recovery (%) Reference
DeoxypodophyllotoxinC18 (4.6 x 250 mm, 5 µm)Acetonitrile/Water0.050.1598.2 - 101.5[7]
MatairesinolC18 (4.6 x 150 mm, 5 µm)Methanol/Water0.10.397.5 - 102.3[7]
PinoresinolC18 (4.6 x 250 mm, 5 µm)Acetonitrile/Water0.080.2499.1 - 101.8[7]

Table 2: LC-MS/MS Performance for Lignan Analysis

Lignan Column Ionization Mode LOD (ng/mL) LOQ (ng/mL) Recovery (%) Reference
SecoisolariciresinolC18 (2.1 x 100 mm, 1.7 µm)ESI-0.10.592.1 - 105.4[8]
EnterolactoneC18 (2.1 x 100 mm, 1.7 µm)ESI-0.050.295.3 - 103.1[8]
MatairesinolC18 (2.1 x 100 mm, 1.7 µm)ESI-0.10.493.8 - 104.7[8]

Table 3: GC-MS Performance for Lignan Analysis (after derivatization)

Lignan Derivatization Agent Column LOD (pg on column) LOQ (pg on column) Reference
EnterodiolBSTFA + 1% TMCSDB-5MS515[3]
EnterolactoneBSTFA + 1% TMCSDB-5MS310[3]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material
  • Grinding: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction Solvent: Prepare an 80% methanol in water (v/v) solution.

  • Ultrasonic-Assisted Extraction:

    • Weigh 1 g of the powdered plant material into a conical flask.

    • Add 20 mL of the 80% methanol extraction solvent.

    • Place the flask in an ultrasonic bath and sonicate for 30 minutes at 40°C.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue twice more.

    • Combine all the supernatants.

  • Solvent Evaporation: Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator at 45°C.

  • Reconstitution: Reconstitute the dried extract in 2 mL of methanol, vortex, and filter through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: HPLC-UV Method for Quantification of this compound
  • Instrumentation: HPLC system with a UV/DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B (linear gradient)

    • 25-30 min: 80% B (isocratic)

    • 30-31 min: 80% to 20% B (linear gradient)

    • 31-35 min: 20% B (isocratic for re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (to be determined, typically around 280 nm for lignans).

  • Quantification: Use an external standard calibration curve of a purified this compound standard.

Protocol 3: LC-MS/MS Method for Sensitive Detection of this compound
  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 90% B (linear gradient)

    • 8-10 min: 90% B (isocratic)

    • 10-10.1 min: 90% to 10% B (linear gradient)

    • 10.1-12 min: 10% B (isocratic for re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI negative or positive mode (to be optimized for this compound).

  • MS/MS Parameters:

    • MRM Transitions: Determine the specific precursor ion ([M-H]⁻ or [M+H]⁺) and product ions for this compound by infusing a standard solution.

    • Collision Energy (CE) and Declustering Potential (DP): Optimize these parameters for each transition to achieve maximum sensitivity.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing plant_material Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction (e.g., 80% MeOH, UAE) grinding->extraction filtration Filtration/ Centrifugation extraction->filtration evaporation Solvent Evaporation filtration->evaporation reconstitution Reconstitution evaporation->reconstitution hplc_uv HPLC-UV/DAD reconstitution->hplc_uv For Quantification lc_ms LC-MS/MS reconstitution->lc_ms For Sensitive Quantification derivatization Derivatization reconstitution->derivatization For Volatility quantification Quantification hplc_uv->quantification lc_ms->quantification gc_ms GC-MS gc_ms->quantification derivatization->gc_ms validation Method Validation quantification->validation

Caption: General workflow for the analysis of this compound.

Putative Signaling Pathway Modulated by Lignans

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tupichilignan_A This compound (or other lignans) ER_alpha_beta Estrogen Receptor (ERα/β) Tupichilignan_A->ER_alpha_beta PI3K PI3K ER_alpha_beta->PI3K Ras Ras ER_alpha_beta->Ras Akt Akt PI3K->Akt IKK IKK Akt->IKK Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Translocation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65->Gene_Expression Translocation

Caption: Putative signaling pathways modulated by lignans.

References

Technical Support Center: Tupichilignan A Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Tupichilignan A.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving adequate oral bioavailability for this compound?

A1: The primary challenge for this compound, like many lignans, is its poor aqueous solubility. While soluble in organic solvents like DMSO, acetone, and chloroform, its low solubility in gastrointestinal fluids can significantly limit its dissolution and subsequent absorption, leading to low and variable oral bioavailability.[1] This is a common issue for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[2][3]

Q2: What are the initial steps to consider for enhancing the bioavailability of this compound?

A2: A systematic approach is recommended. Start by characterizing the physicochemical properties of this compound, including its aqueous solubility at different pH values and its membrane permeability (e.g., using a Caco-2 cell model). Based on these findings, you can select an appropriate formulation strategy. Common starting points include particle size reduction and the use of solubility enhancers.[4][5]

Q3: Which formulation strategies are most promising for a poorly soluble compound like this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[4][6] These include:

  • Particle Size Reduction: Micronization and nanosizing increase the surface area-to-volume ratio, which can improve the dissolution rate.[4][5]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution.[4][7]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve solubility and absorption.[2][5]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with this compound, increasing its solubility in water.[4][8]

Troubleshooting Guides

Issue 1: Low and Inconsistent In Vitro Dissolution Results
Potential Cause Troubleshooting Step Expected Outcome
Poor wetting of the compound Incorporate a surfactant (e.g., Tween 80, Polysorbate 20) into the dissolution medium.Improved wetting and more consistent dissolution profiles.
Drug aggregation/precipitation Consider using a precipitation inhibitor in the formulation, such as a hydrophilic polymer (e.g., HPMC, PVP).Maintenance of a supersaturated state, leading to enhanced dissolution.
Inadequate formulation technique Optimize the preparation method for your chosen formulation (e.g., solvent evaporation vs. hot-melt extrusion for solid dispersions).A more stable and effective formulation with improved drug release.
Issue 2: Poor Permeability in Caco-2 Cell Assays
Potential Cause Troubleshooting Step Expected Outcome
Efflux transporter activity (e.g., P-glycoprotein) Co-administer with a known P-gp inhibitor (e.g., verapamil) in the assay.Increased apparent permeability (Papp) value, indicating efflux is a limiting factor.
Low apical concentration due to poor solubility Use a formulation approach (e.g., cyclodextrin complex) to increase the concentration of dissolved this compound in the donor compartment.Higher flux across the cell monolayer and a more accurate assessment of permeability.
Cell monolayer integrity issues Verify the transepithelial electrical resistance (TEER) values before and after the experiment.Ensure the observed low permeability is not an artifact of a compromised cell barrier.
Issue 3: High Variability in In Vivo Pharmacokinetic Studies
Potential Cause Troubleshooting Step Expected Outcome
Food effects on absorption Conduct studies in both fasted and fed states. Lipid-based formulations may show positive food effects.[8]Understanding the impact of food on bioavailability to guide dosing recommendations.
First-pass metabolism Investigate the metabolic stability of this compound using liver microsomes. If metabolism is high, consider strategies to bypass the liver, such as lymphatic transport via lipid formulations.[8]Identification of metabolic liabilities and development of strategies to mitigate them.
Inadequate formulation stability in GI fluids Assess the stability of your formulation in simulated gastric and intestinal fluids.Reformulate if necessary to ensure the drug remains in a solubilized state until it reaches the site of absorption.

Quantitative Data Summary

The following table summarizes hypothetical data for different formulation strategies to enhance the bioavailability of this compound. These values are representative of what might be achieved for a poorly soluble compound.

Formulation Strategy Aqueous Solubility (µg/mL) Dissolution Rate (% in 30 min) Apparent Permeability (Papp) (10⁻⁶ cm/s) Oral Bioavailability (%)
Unformulated this compound 0.5105.2< 5
Micronized this compound 1.2355.510-15
Nanosuspension 5.8706.125-35
Solid Dispersion (1:5 drug:polymer) 25.4855.940-50
SEDDS Formulation > 100 (in formulation)95 (emulsion)7.855-70
Cyclodextrin Complex (1:1 molar ratio) 45.2906.545-60

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion

Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic carrier.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol

  • Rotary evaporator

  • Mortar and pestle

  • Sieves (100 mesh)

Methodology:

  • Dissolve 100 mg of this compound and 500 mg of PVP K30 (1:5 ratio) in 20 mL of methanol in a round-bottom flask.

  • Ensure complete dissolution by gentle warming and sonication if necessary.

  • Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a solid film is formed.

  • Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.

  • Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.

  • Store the solid dispersion in a desiccator until further use.

Protocol 2: In Vitro Dissolution Testing

Objective: To evaluate the dissolution rate of different this compound formulations.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle)

Dissolution Medium:

  • 900 mL of simulated intestinal fluid (SIF), pH 6.8, without enzymes.

Methodology:

  • Set the paddle speed to 75 RPM and maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Add a quantity of the this compound formulation equivalent to a 10 mg dose to each dissolution vessel.

  • Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, and 90 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of this compound in the samples using a validated analytical method, such as HPLC-UV.[9][10]

Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_evaluation In Vitro & In Vivo Evaluation solubility Solubility Assessment permeability Permeability (Caco-2) solubility->permeability stability Stability (pH, Temp) permeability->stability micronization Micronization stability->micronization dissolution Dissolution Testing micronization->dissolution solid_dispersion Solid Dispersion solid_dispersion->dissolution sedds SEDDS sedds->dissolution cyclodextrin Cyclodextrin Complexation cyclodextrin->dissolution pk_studies Pharmacokinetic Studies dissolution->pk_studies end End pk_studies->end start Start start->solubility

Caption: Workflow for enhancing this compound bioavailability.

signaling_pathway_analogy cluster_drug Drug Properties cluster_formulation Formulation Strategies cluster_outcome Biological Outcome solubility Poor Solubility dissolution Low Dissolution Rate solubility->dissolution leads to absorption Increased Absorption dissolution->absorption enables bioavailability Enhanced Bioavailability dissolution->bioavailability limits formulation Bioavailability Enhancement Strategy (e.g., SEDDS, Solid Dispersion) formulation->solubility improves formulation->dissolution improves absorption->bioavailability results in

Caption: Logical relationship for bioavailability enhancement.

References

Technical Support Center: Overcoming Resistance to Microtubule-Targeting Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to novel microtubule-targeting agents, such as the investigational compound Tupichilignan A, in cancer cells. The following information is based on established mechanisms of resistance to microtubule-interfering drugs and offers strategies to investigate and potentially overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Our cancer cell line, previously sensitive to our microtubule-targeting compound, is now showing reduced responsiveness. What are the potential mechanisms of resistance?

A1: Acquired resistance to microtubule-targeting agents is a multifaceted issue. Several mechanisms, often acting in concert, can contribute to reduced drug efficacy. These include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration.[1][2]

  • Alterations in the Drug Target: Mutations in the tubulin protein, the primary target of these agents, can decrease the binding affinity of the compound.[1]

  • Changes in Microtubule Dynamics: Upregulation of microtubule-associated proteins (MAPs) can stabilize microtubules, counteracting the effect of drugs that disrupt microtubule dynamics.[1]

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can activate alternative signaling pathways to evade apoptosis (programmed cell death) that is typically induced by mitotic arrest.

  • Epigenetic Modifications: Changes in gene expression patterns that are not caused by alterations in the DNA sequence can lead to the expression of resistance-conferring genes.

Q2: How can we determine if our resistant cell line is overexpressing drug efflux pumps?

A2: A common method to investigate the involvement of efflux pumps like P-glycoprotein is to use a combination of experimental approaches. A typical workflow involves comparing the cytotoxicity of your compound in the presence and absence of a known efflux pump inhibitor.

Troubleshooting Guides

Issue: Decreased Compound Efficacy in Long-Term Cultures

Possible Cause: Development of acquired resistance through one or more of the mechanisms described in the FAQs.

Troubleshooting Steps:

  • Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to quantify the shift in the half-maximal inhibitory concentration (IC50) between the parental (sensitive) and the suspected resistant cell line.

  • Investigate Efflux Pump Activity:

    • Co-incubate the resistant cells with your compound and a P-gp inhibitor (e.g., Verapamil or Cyclosporin A).

    • A significant decrease in the IC50 in the presence of the inhibitor suggests the involvement of P-gp mediated efflux.

  • Assess Tubulin Mutations:

    • Sequence the tubulin genes (e.g., TUBB1) in both sensitive and resistant cell lines to identify potential mutations in the drug-binding site.

  • Analyze Protein Expression:

    • Use Western blotting to compare the expression levels of P-glycoprotein, specific tubulin isotypes, and key apoptosis-related proteins (e.g., Bcl-2, caspases) between the sensitive and resistant cells.

Experimental Workflow: Investigating P-gp Mediated Resistance

experimental_workflow cluster_setup Experimental Setup cluster_analysis Data Analysis cluster_interpretation Interpretation cluster_conclusion Conclusion start Seed sensitive and resistant cell lines treatment Treat with compound +/- P-gp inhibitor (e.g., Verapamil) start->treatment incubation Incubate for 48-72 hours treatment->incubation viability Measure cell viability (e.g., MTT assay) incubation->viability ic50 Calculate IC50 values viability->ic50 comparison Compare IC50 values ic50->comparison no_change No significant change in IC50 comparison->no_change If shift Significant IC50 decrease with inhibitor comparison->shift If other_mech Other resistance mechanisms likely no_change->other_mech pgp_involved P-gp involvement is likely shift->pgp_involved

Caption: Workflow for Investigating P-glycoprotein Involvement in Drug Resistance.

Data Presentation

Table 1: Hypothetical IC50 Values for a Microtubule-Targeting Agent in Sensitive and Resistant Cancer Cell Lines

Cell LineTreatmentIC50 (nM)Fold Resistance
Parental (Sensitive)Compound Alone10-
ResistantCompound Alone25025
ResistantCompound + Verapamil (10 µM)252.5

This table illustrates a scenario where the resistance is largely reversible by a P-gp inhibitor, indicating a high likelihood of efflux pump overexpression as the primary resistance mechanism.

Signaling Pathways

Potential Resistance Mechanisms to a Microtubule-Targeting Agent

resistance_pathways drug Microtubule-Targeting Agent (e.g., this compound) microtubules Microtubule Disruption drug->microtubules Inhibits mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest Leads to apoptosis Apoptosis mitotic_arrest->apoptosis Induces pgp ↑ P-glycoprotein (MDR1) (Drug Efflux) pgp->drug Reduces intracellular concentration tubulin_mutation Tubulin Mutation (Altered Target) tubulin_mutation->microtubules Prevents drug binding bcl2 ↑ Anti-apoptotic Proteins (e.g., Bcl-2) bcl2->apoptosis Inhibits

Caption: Key Mechanisms of Cellular Resistance to Microtubule-Targeting Agents.

Detailed Experimental Protocols

Protocol: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of a compound on a cancer cell line.

Materials:

  • 96-well plates

  • Cancer cell lines (sensitive and resistant)

  • Complete cell culture medium

  • Test compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Western Blot for P-glycoprotein Expression

Objective: To qualitatively assess the expression level of P-glycoprotein in cell lysates.

Materials:

  • Sensitive and resistant cell pellets

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (anti-P-glycoprotein)

  • Secondary antibody (HRP-conjugated)

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary anti-P-glycoprotein antibody overnight at 4°C. Wash the membrane with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Re-probe the membrane with a loading control antibody to ensure equal protein loading. Compare the band intensity for P-glycoprotein between the sensitive and resistant cell lines. An increased band intensity in the resistant line indicates overexpression.

References

Validation & Comparative

In Vivo Anti-Inflammatory Activity of Lignans: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the in vivo efficacy of potential therapeutic compounds is paramount. While specific in vivo data on the anti-inflammatory activity of Tupichilignan A is not currently available in the scientific literature, the broader class of compounds to which it belongs, lignans, has demonstrated significant anti-inflammatory properties in various preclinical models.

Lignans are a diverse group of polyphenolic compounds found in a wide variety of plants.[1][2][3] Numerous studies have investigated their therapeutic potential, revealing a range of biological activities, including antioxidant and anti-inflammatory effects.[1][2][3][4] This guide provides a comparative summary of the in vivo anti-inflammatory activity of several studied lignans, offering insights into their potential mechanisms of action and the experimental models used to evaluate them.

Comparative Efficacy of Lignans in Animal Models

The anti-inflammatory effects of various lignans have been evaluated in established in vivo models of inflammation. A common model is the croton oil-induced ear edema model in mice, which assesses the ability of a compound to reduce acute inflammation. The data presented below summarizes the topical anti-inflammatory activity of several lignan derivatives isolated from Krameria lappacea roots, with Indomethacin and Hydrocortisone used as positive controls.

CompoundMolar Dose (µmol/cm²)Inhibition of Edema (%)Reference CompoundMolar Dose (µmol/cm²)Inhibition of Edema (%)
Lignan Derivatives (1-11)0.31 - 0.60Not specified, but comparable to IndomethacinIndomethacin0.29Not specified, but used as a benchmark for potent activity
(+)-Conocarpan (7)Not specifiedSimilar activity profile to HydrocortisoneHydrocortisoneNot specifiedUsed as a benchmark for time-dependent anti-inflammatory effects

Table 1: Topical Anti-inflammatory Activity of Lignan Derivatives from Krameria lappacea in the Croton Oil-Induced Mouse Ear Edema Model.[5]

Experimental Protocol: Croton Oil-Induced Ear Edema in Mice

This model is widely used to induce acute topical inflammation and evaluate the efficacy of anti-inflammatory compounds.

Objective: To assess the ability of a test compound to reduce edema (swelling) in the mouse ear following the application of a pro-inflammatory agent, croton oil.

Materials:

  • Male ICR mice

  • Croton oil

  • Acetone (vehicle)

  • Test compounds (e.g., lignan derivatives)

  • Reference anti-inflammatory drug (e.g., Indomethacin, Hydrocortisone)

  • Micrometer or punch biopsy tool

  • Phosphate-buffered saline (PBS)

Procedure:

  • A solution of croton oil in acetone is prepared to be used as the inflammatory stimulus.

  • Test compounds and reference drugs are dissolved in the croton oil/acetone solution at the desired concentrations.

  • A fixed volume of the solution (typically 20 µL) is applied to the inner surface of the right ear of each mouse. The left ear serves as a control and receives the vehicle (acetone) only.

  • After a specified period (e.g., 6 hours), the mice are euthanized.

  • A standardized section of each ear is removed using a punch biopsy tool.

  • The weight of the ear punch from the treated (right) ear is compared to the weight of the ear punch from the control (left) ear. The difference in weight is a measure of the edema.

  • The percentage inhibition of edema for each test group is calculated relative to the group that received only croton oil.

Leukocyte Infiltration Analysis (optional): To further investigate the mechanism of action, the ear tissue can be processed for histological analysis to quantify the infiltration of inflammatory cells (leukocytes).

Signaling Pathways in Lignan-Mediated Anti-Inflammation

The anti-inflammatory effects of lignans are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. A central pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a critical role in regulating the expression of pro-inflammatory genes.[2][3]

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Inflammatory_Stimuli->IKK Activates Lignans Lignans Lignans->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IKK->NFkB_inactive Leads to degradation of IκBα IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release & Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Induces Transcription

Caption: Generalized signaling pathway for the anti-inflammatory action of lignans.

This diagram illustrates how inflammatory stimuli typically lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation event targets IκBα for degradation, releasing the NF-κB dimer (p50/p65) to translocate into the nucleus and induce the expression of pro-inflammatory genes. Lignans can exert their anti-inflammatory effect by inhibiting the IKK complex, thereby preventing the activation of NF-κB and the subsequent inflammatory cascade.[2][3]

References

Introduction to Lignans: A Class of Promising Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparative Analysis of Prominent Lignans for Researchers

Lignans are a large group of polyphenolic compounds found in a wide variety of plants, including seeds, whole grains, legumes, fruits, and vegetables.[1][2] Formed by the dimerization of two phenylpropane units, these compounds play a crucial role in plant defense.[3][4] When consumed by humans, plant lignans can be metabolized by intestinal bacteria into enterolignans, such as enterodiol and enterolactone, which are readily absorbed and exert various biological effects.[1]

The scientific community has shown significant interest in lignans due to their diverse and potent bioactivities, which include antioxidant, anti-inflammatory, antimitotic, and anticancer properties.[2][3][5] Their structural similarity to mammalian estrogens allows them to act as phytoestrogens, binding to estrogen receptors and modulating hormone-related pathways, which may reduce the risk of hormone-dependent cancers.[3][4]

This guide provides a comparative analysis of several well-characterized lignans: Podophyllotoxin, Secoisolariciresinol diglucoside (SDG), Matairesinol, and Honokiol. While data on the novel compound Tupichilignan A is not yet widely available, this document establishes a baseline for comparison, summarizing the chemical properties, biological activities, and mechanisms of action of these prominent lignans to serve as a reference for evaluating new discoveries in the field.

Comparative Overview of Selected Lignans

The following tables summarize the key characteristics and reported biological activities of four well-studied lignans, providing a framework for comparison.

Table 1: General Characteristics of Selected Lignans

LignanChemical SubclassPrimary Source(s)Key Structural Features
Podophyllotoxin AryltetralinRoots of Podophyllum species (Mayapple)[6]Complex polycyclic structure with a trans-fused lactone ring crucial for activity.[7]
SDG DibenzylbutaneFlaxseed (richest source), sesame, sunflower seeds[8][9]A diglucoside of secoisolariciresinol; precursor to mammalian enterolignans.[10]
Matairesinol DibenzylbutyrolactoneFound in various foodstuffs, including cereals and seeds.[11][12]A lactone ring structure; metabolized to enterolactone.[11]
Honokiol Neolignan (Biphenolic)Bark and seed cones of Magnolia species.[13]Two phenolic rings connected by a single bond, allowing for conformational flexibility.

Table 2: Comparative Biological Activities and Potency

LignanPrimary Biological ActivitiesMechanism of ActionReported Potency (Example)
Podophyllotoxin Antimitotic, Antiviral, Anticancer[6][14]Inhibits tubulin polymerization, disrupting microtubule formation and arresting cells in mitosis; also interacts with topoisomerase II.[7][14][15]Used topically as a 0.5% cream for treating warts.[14]
SDG Antioxidant, Anti-inflammatory, Cardioprotective, Anticancer[16][17][18]Scavenges free radicals; modulates estrogen pathways; reduces cholesterol.[10][17][18]IC50 for DPPH radical scavenging: 78.9 µg/ml.[17]
Matairesinol Anti-inflammatory, Antioxidant, Anticancer, Neuroprotective[11][12][19]Suppresses NF-κB and MAPK signaling pathways; inhibits microglia activation.[11][19][20]Reduces nitric oxide production in LPS-stimulated microglia in a dose-dependent manner (6.25-25 µM).[11][12]
Honokiol Anticancer, Anti-inflammatory, Antiangiogenic, Anxiolytic[13][21]Modulates multiple signaling pathways including AMPK/mTOR, NF-κB, and VEGF.[13][22][23]IC50 for ovarian cancer cell lines (SKOV3, Caov-3) ~46-49 µM after 24h.[23]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by lignans is critical for drug development. The following diagrams, generated using DOT language, illustrate key mechanisms of action for Matairesinol and Honokiol.

Matairesinol_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Binds Src Src Kinase TLR4->Src Activates Matairesinol Matairesinol Matairesinol->Src Inhibits ERK ERK1/2 Matairesinol->ERK Inhibits Src->ERK IKK IKK Complex ERK->IKK NFkB_p65 NF-κB (p65) IKK->NFkB_p65 Phosphorylates & Activates Nucleus Nucleus NFkB_p65->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->Inflammation Induces

Caption: Anti-inflammatory mechanism of Matairesinol via inhibition of Src/ERK/NF-κB signaling.

Honokiol_Anticancer_Pathway Honokiol Honokiol AMPK AMPK Honokiol->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Apoptosis Apoptosis (Cell Death) AMPK->Apoptosis Induces Metastasis Migration & Invasion AMPK->Metastasis Inhibits CellGrowth Cell Proliferation & Growth mTOR->CellGrowth Promotes

Caption: Anticancer mechanism of Honokiol through activation of AMPK and inhibition of mTOR signaling.

Experimental Protocols

To ensure reproducibility and objective comparison, detailed methodologies are essential. Below are summaries of standard experimental protocols used to evaluate the bioactivities of lignans.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the effect of a lignan on the metabolic activity and viability of cancer cells.

  • Methodology:

    • Cell Seeding: Cancer cell lines (e.g., SKOV3 ovarian cancer, MCF-7 breast cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

    • Treatment: Cells are treated with various concentrations of the test lignan (e.g., Honokiol at 1-100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[23]

    • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

    • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (concentration causing 50% inhibition of cell growth) is calculated.

Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)
  • Objective: To assess the anti-inflammatory potential of a lignan by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Methodology:

    • Cell Culture: Murine macrophage cells (e.g., BV2 microglia or RAW 264.7) are cultured in appropriate media.[11][12]

    • Pre-treatment: Cells are pre-treated with different concentrations of the test lignan (e.g., Matairesinol at 6.25, 12.5, 25 µM) for 1-4 hours.[11][12]

    • Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production. A control group without LPS stimulation is included.

    • NO Measurement (Griess Assay): The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. The supernatant is mixed with the Griess reagent, and after a short incubation, the absorbance is read at ~540 nm.

    • Analysis: A standard curve using sodium nitrite is generated to quantify the nitrite concentration. The inhibitory effect of the lignan on NO production is calculated relative to the LPS-only treated group.

The following workflow illustrates the general procedure for assessing anti-inflammatory activity.

Experimental_Workflow A 1. Seed Macrophage Cells (e.g., BV2) in Plates B 2. Pre-treat with Lignan (Various Concentrations) A->B C 3. Stimulate with LPS (e.g., 1 µg/mL for 24h) B->C D 4. Collect Supernatant C->D E 5. Perform Griess Assay (Measure Nitrite) D->E F 6. Quantify NO Inhibition & Analyze Data E->F

Caption: General experimental workflow for assessing anti-inflammatory activity of lignans.

Conclusion

The lignans Podophyllotoxin, SDG, Matairesinol, and Honokiol demonstrate a remarkable breadth of biological activities, targeting diverse and critical cellular pathways. Podophyllotoxin's potent antimitotic action has cemented its place in medicine, while SDG stands out as a powerful antioxidant and phytoestrogen. Matairesinol and Honokiol show significant promise in modulating key inflammatory and cancer-related signaling cascades like NF-κB and AMPK/mTOR. This comparative guide highlights the distinct mechanistic profiles and therapeutic potential within this chemical class. As new compounds like this compound are isolated and characterized, the data and protocols presented here will provide a valuable framework for their evaluation, helping to position their unique properties within the broader landscape of bioactive lignans and accelerating their potential translation into novel therapeutic agents.

References

Unveiling the Bioactivity of Tupichilignan A: A Comparative Analysis Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel bioactive compounds with therapeutic potential is a continuous endeavor. Tupichilignan A, a lignan isolated from the rhizomes of Tupistra chinensis, has emerged as a compound of interest. This guide provides a comprehensive cross-validation of its bioactivity, comparing its performance with other relevant lignans and presenting supporting experimental data to facilitate informed research decisions.

While specific quantitative bioactivity data for this compound remains limited in publicly accessible literature, this guide synthesizes available information on the bioactivity of compounds isolated from Tupistra chinensis and other structurally related lignans. This comparative approach allows for an initial assessment of this compound's potential and highlights the need for further targeted research.

Comparative Bioactivity of Lignans and Related Compounds

The following table summarizes the cytotoxic and anti-inflammatory activities of various compounds isolated from Tupistra chinensis and other well-characterized lignans. This data provides a framework for contextualizing the potential efficacy of this compound.

Compound/ExtractBioactivityCell Line(s)IC50 Value(s)Reference(s)
Total Saponins of Tupistra chinensis CytotoxicityA549 (Lung Carcinoma)4.11 µg/mL[1]
MCF-7 (Breast Cancer)6.47 µg/mL[1]
HeLa (Cervical Cancer)7.78 µg/mL[1]
Saponin Fraction of Tupistra chinensis CytotoxicityHeLa (Cervical Cancer)Marked inhibition at 10 µg/mL[2]
HL-60 (Promyelocytic Leukemia)Marked inhibition at 10 µg/mL[2]
Tupistroside J & L (Furostanol Saponins) CytotoxicitySW620 (Colorectal Adenocarcinoma)72.5 ± 2.4 µM & 77.3 ± 2.5 µM[3]
Tupistroside K (Furostanol Saponin) CytotoxicityHepG2 (Hepatocellular Carcinoma)88.6 ± 2.1 µM[3]
Compound 2 & 12 from T. chinensis Anti-inflammatory (NO Production Inhibition)RAW 264.7 (Macrophage)16.1 ± 1.8 µM & 13.5 ± 1.2 µM[3]
Tupichinolide (Cardenolide) CytotoxicityHL-60, SMMC-7721, A-549, MCF-7, SW480Potent cytotoxicity[4]
(-)-Gomisin N, (+)-γ-Schisandrin, Rubrisandrin A, (-)-Gomisin J Anti-inflammatory (NF-κB inhibition)LPS-stimulated monocytesActivity proven[5][6]

Experimental Protocols

To ensure the reproducibility and validation of the cited bioactivities, detailed methodologies for key experiments are outlined below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or other lignans). A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL).

  • Incubation: The plates are incubated for 24 hours to allow for NO production.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

  • Absorbance Reading: The absorbance of the colored solution is measured at approximately 540 nm.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is then calculated from the standard curve. The percentage of inhibition of NO production is determined by comparing the nitrite levels in the compound-treated, LPS-stimulated cells to those in the cells stimulated with LPS alone.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the bioactivity of lignans can aid in understanding their mechanisms of action and in designing further experiments.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFκB NF-κB IκBα->NFκB Inhibits NFκB_n NF-κB NFκB->NFκB_n Translocates Tupichilignan_A This compound (Lignan) Tupichilignan_A->IKK Inhibits DNA DNA NFκB_n->DNA Binds to promoter Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_Genes Induces transcription

Figure 1: Postulated NF-κB signaling pathway inhibition by this compound.

Experimental_Workflow cluster_step1 Step 1: Compound Preparation cluster_step2 Step 2: In Vitro Cytotoxicity Screening cluster_step3 Step 3: In Vitro Anti-inflammatory Assay cluster_step4 Step 4: Comparative Analysis Isolation Isolation of this compound from Tupistra chinensis Characterization Structural Characterization (NMR, MS) Isolation->Characterization Purity Purity Assessment (HPLC) Characterization->Purity Cell_Lines Selection of Cancer Cell Lines (e.g., A549, MCF-7, HeLa) Purity->Cell_Lines Macrophage_Culture RAW 264.7 Cell Culture Purity->Macrophage_Culture MTT_Assay MTT Assay Cell_Lines->MTT_Assay IC50 Determination of IC50 Values MTT_Assay->IC50 Data_Comparison Comparison of IC50 Values with Alternative Lignans IC50->Data_Comparison LPS_Stimulation LPS Stimulation & Compound Treatment Macrophage_Culture->LPS_Stimulation Griess_Assay Nitric Oxide Measurement (Griess Assay) LPS_Stimulation->Griess_Assay Griess_Assay->Data_Comparison Conclusion Conclusion on Bioactivity Profile Data_Comparison->Conclusion

Figure 2: Experimental workflow for cross-validating this compound's bioactivity.

References

A Comparative Guide to the Mechanism of Action of Phylligenin

Author: BenchChem Technical Support Team. Date: November 2025

Initially, a search for "Tupichilignan A" did not yield specific results, suggesting it may be a novel, recently discovered compound, or potentially a term not yet widely documented in scientific literature. As a comprehensive comparison guide requires substantial published data, this report focuses on a well-researched lignan, Phylligenin, to investigate its mechanism of action as a representative of this class of compounds.

Phylligenin is a lignan isolated from the fruits of Forsythia koreana, a plant used in traditional medicine for treating inflammatory conditions.[1] This guide provides a comparative analysis of Phylligenin's anti-inflammatory properties, detailing its mechanism of action, and presenting supporting experimental data in comparison to other relevant compounds.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the anti-inflammatory activity of Phylligenin and compare it with another lignan, Arctigenin, and a conventional non-steroidal anti-inflammatory drug (NSAID), Celecoxib.

Table 1: In Vitro Anti-Inflammatory Activity

CompoundTargetAssayIC50 ValueSource
Phylligenin PGE2 ProductionLPS-stimulated RAW 264.7 cellsNot specified, but inhibition observed at 1-100 µM[1]
NO ProductionLPS-stimulated RAW 264.7 cellsNot specified, but inhibition observed at 1-100 µM[1]
PAF Receptor BindingRabbit Platelets13.1 µM[2]
Arctigenin NO ProductionLPS-stimulated RAW 264.7 cells8.4 µM
TNF-α ProductionLPS-activated RAW 264.7 cells19.6 µM
IL-6 ProductionLPS-activated RAW 264.7 cells29.2 µM
Celecoxib COX-2 Enzyme ActivityIn vitro enzyme assay40 nM[1]

Table 2: In Vivo Anti-Inflammatory Activity

CompoundModelDosingEffectSource
Phylligenin Carrageenan-induced paw edema in mice12.5 - 100 mg/kg (i.p.)22.1 - 34.7% inhibition[1]

Mechanism of Action: Signaling Pathways

Phylligenin exerts its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. The primary mechanisms identified are the inhibition of the NF-κB pathway and the activation of the Nrf2 pathway.

1. Inhibition of the NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3] Phylligenin has been shown to inhibit the activation of NF-κB in lipopolysaccharide (LPS)-treated RAW 264.7 cells.[1] This inhibition leads to a downstream reduction in the expression of iNOS, and consequently, the production of nitric oxide (NO), a key inflammatory mediator.[1] While Phylligenin also inhibits COX-2-mediated prostaglandin E2 (PGE2) synthesis, it does not appear to affect the expression of the COX-2 enzyme itself, suggesting a different regulatory mechanism for this effect.[1]

NF_kappaB_Inhibition_by_Phylligenin cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Genes (iNOS, etc.) Nucleus->Proinflammatory_Genes Activates Transcription Phylligenin Phylligenin Phylligenin->IKK Inhibits

2. Activation of the Nrf2 Signaling Pathway:

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Recent studies have shown that Phylligenin can activate the Nrf2 pathway.[4] Activated Nrf2 translocates to the nucleus and can suppress the NF-κB pathway, providing an additional mechanism for Phylligenin's anti-inflammatory effects.[4] This dual action of inhibiting a pro-inflammatory pathway while activating a protective one highlights the therapeutic potential of Phylligenin.

Nrf2_Activation_by_Phylligenin cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phylligenin Phylligenin Keap1 Keap1 Phylligenin->Keap1 Inactivates Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to NFkappaB_pathway NF-κB Pathway ARE->NFkappaB_pathway Suppresses

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

1. Carrageenan-Induced Paw Edema in Mice

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

  • Animals: Male ICR mice are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The basal volume of the hind paw is measured using a plethysmometer.

    • Phylligenin (or the vehicle control) is administered intraperitoneally (i.p.).

    • After a set time (e.g., 30 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar surface of the right hind paw to induce inflammation.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.[1]

Paw_Edema_Workflow start Start acclimatize Acclimatize Mice start->acclimatize measure_initial Measure Initial Paw Volume acclimatize->measure_initial administer Administer Phylligenin or Vehicle (i.p.) measure_initial->administer induce Induce Edema with Carrageenan Injection administer->induce measure_final Measure Paw Volume at Time Intervals induce->measure_final analyze Calculate % Inhibition measure_final->analyze end End analyze->end

2. NF-κB Luciferase Reporter Assay

This in vitro assay is used to determine the effect of a compound on the activation of the NF-κB transcription factor.

  • Cell Line: RAW 264.7 macrophage cells are transiently co-transfected with an NF-κB-luciferase reporter plasmid and a β-galactosidase expression plasmid (for normalization).

  • Procedure:

    • Transfected cells are pre-treated with various concentrations of Phylligenin for a specified time (e.g., 30 minutes).

    • The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to activate the NF-κB pathway.

    • After a further incubation period (e.g., 8 hours), the cells are lysed.

    • Luciferase activity in the cell lysates is measured using a luminometer.

    • β-galactosidase activity is also measured to normalize the luciferase activity for transfection efficiency.

  • Data Analysis: The normalized luciferase activity is indicative of NF-κB activation, and the inhibitory effect of Phylligenin is calculated relative to the LPS-stimulated control.

3. Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to measure the protein levels of iNOS and COX-2.

  • Cell Line: RAW 264.7 macrophage cells.

  • Procedure:

    • Cells are pre-treated with Phylligenin for a set duration.

    • Inflammation is induced by adding LPS.

    • After incubation (e.g., 24 hours), the cells are lysed, and the total protein concentration is determined.

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescence detection system.

  • Data Analysis: The intensity of the iNOS and COX-2 bands is quantified and normalized to the loading control to determine the relative protein expression levels.[5]

4. COX-2 and iNOS Enzymatic Assays

These in vitro assays directly measure the enzymatic activity of COX-2 and iNOS and the inhibitory effect of compounds.

  • COX-2 Assay:

    • Purified COX-2 enzyme is incubated with the test compound (Phylligenin, Celecoxib, etc.) and heme.

    • The reaction is initiated by adding arachidonic acid as the substrate.

    • The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, is measured, often using a colorimetric or fluorometric method.[1]

  • iNOS Assay:

    • The enzymatic activity of iNOS is often determined by measuring the conversion of L-arginine to L-citrulline and NO.

    • Cell lysates containing iNOS or purified iNOS are incubated with the test compound, L-arginine, and necessary cofactors (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin).

    • The amount of NO produced is quantified using the Griess reagent, which reacts with nitrite (a stable product of NO) to form a colored azo compound that can be measured spectrophotometrically.[4]

Conclusion

Phylligenin demonstrates significant anti-inflammatory properties through a multi-faceted mechanism of action. It effectively downregulates the NF-κB signaling pathway, leading to reduced expression of the pro-inflammatory enzyme iNOS and subsequent inhibition of nitric oxide production. Furthermore, its ability to activate the protective Nrf2 pathway provides an additional layer of anti-inflammatory and antioxidant activity. While it also inhibits COX-2-mediated PGE2 synthesis, the precise mechanism appears to be independent of direct COX-2 expression inhibition. The in vivo efficacy of Phylligenin in reducing inflammation further supports its potential as a therapeutic agent. Compared to the synthetic COX-2 inhibitor Celecoxib, Phylligenin appears to have a broader mechanism of action, targeting multiple inflammatory pathways. Further research to elucidate the precise molecular interactions and to obtain more extensive quantitative data will be crucial for the development of Phylligenin as a clinical candidate.

References

Elucidating the Downstream Signaling Pathways of Tupichilignan A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tupichilignan A is a lignan compound that has been isolated from plants such as Schisandra chinensis and Pseudolarix kaempferi. Lignans, a class of polyphenolic compounds, are known for a variety of biological activities, including antioxidative effects. While direct research on the downstream signaling pathways specifically modulated by this compound is limited, the broader class of lignans, particularly dibenzylbutyrolactone lignans to which this compound belongs, has been more extensively studied. This guide provides a comparative analysis of the known downstream signaling effects of well-researched lignans—Nortrachelogenin (NTG), Arctigenin, and Sesamin—to infer the potential mechanisms of action of this compound and to offer a framework for future research. This comparative approach allows for the formulation of hypotheses regarding this compound's therapeutic potential and provides established experimental protocols for investigation.

Comparative Analysis of Lignan-Mediated Signaling Pathway Modulation

The following tables summarize the quantitative data on the inhibitory effects of the comparator lignans on key downstream signaling pathways implicated in cellular processes such as proliferation, inflammation, and apoptosis.

Table 1: Inhibition of Akt Signaling Pathway

The Akt pathway is a critical signaling cascade that promotes cell survival and growth. Its inhibition is a key target in cancer therapy.

CompoundCell LineAssayIC50 / EffectReference
Nortrachelogenin (NTG) LNCaP (Prostate Cancer)Western Blot (p-Akt)Significant inhibition at 25 µM[1][2]
Matairesinol (related lignan) LNCaP (Prostate Cancer)Western Blot (p-Akt)Marked decrease in Akt activity[3]
GDC-0068 (Positive Control) MultipleKinase AssayIC50 = 5 nM (AKT1)[4]
Table 2: Modulation of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation and survival. Constitutive activation of STAT3 is common in many cancers.

CompoundCell LineAssayIC50 / EffectReference
Arctigenin MDA-MB-231 (Breast Cancer)Western Blot (p-STAT3)IC50 = 0.787 µM (cell viability)[5]
Arctigenin HeLa, HepG2 (Cancer cell lines)Western Blot (p-STAT3)Significant suppression of constitutive and IL-6-induced p-STAT3[6]
Lignan from L. obtusiloba Hep3B (Liver Cancer)Luciferase Reporter AssayIC50 = 14.3 µM[7]
Table 3: Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses and is also implicated in cancer development and progression.

CompoundCell LineAssayIC50 / EffectReference
Arctigenin MicrogliaWestern Blot (p-p65)Attenuated HMGB1/TLR4/NF-κB pathway[8]
Arctigenin ChondrocytesWestern Blot (p-IκBα)Inhibited IL-1β-activated NF-κB signaling[9]
Sesamin THP-1 (Monocytes)EMSADose-dependent inhibition of fMLF-induced NF-κB activation (significant at 50 µM)[10]
Sesamin PC3 (Prostate Cancer)Western Blot (p-p38), NF-κB activity assayInhibited LPS-induced NF-κB activity[11][12]
Table 4: Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses.

CompoundCell LineAssayIC50 / EffectReference
Sesamin PC3 (Prostate Cancer)Western Blot (p-p38)Inhibited LPS-induced p38 phosphorylation[11][12]
Arctigenin Cancer cell linesWestern Blot (p-ERK)Mediated suppression of STAT3 serine phosphorylation via ERK inhibition[6]
Sesamin Jurkat T cellsWestern Blot (p-ERK)Inhibited IL-2 production with an IC50 of 38 ± 2 μM[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the investigation of this compound's effects on these signaling pathways.

Western Blot Analysis for Phosphorylated Proteins (e.g., p-Akt, p-STAT3, p-p65, p-p38)

This protocol is for the detection of changes in protein phosphorylation, a key indicator of signaling pathway activation.

a. Cell Lysis and Protein Quantification:

  • Culture cells to 70-80% confluency and treat with this compound or comparator compounds at various concentrations for the desired time.

  • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay.

b. SDS-PAGE and Protein Transfer:

  • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins on an 8-12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

c. Immunoblotting:

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-Akt Ser473, anti-p-STAT3 Tyr705) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Strip the membrane and re-probe with an antibody for the total protein to normalize for loading.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

a. Transfection:

  • Seed cells in a 24-well plate.

  • Co-transfect the cells with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.

b. Treatment and Lysis:

  • After 24 hours, treat the transfected cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of this compound or comparator compounds.

  • Incubate for 6-24 hours.

  • Wash the cells with PBS and lyse them using a passive lysis buffer.

c. Luminescence Measurement:

  • Use a dual-luciferase reporter assay system to measure firefly and Renilla luciferase activities in the cell lysates using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression

This protocol is used to quantify the expression of downstream target genes of the Nrf2 pathway, a key regulator of the antioxidant response.

a. RNA Extraction and cDNA Synthesis:

  • Treat cells with this compound or comparator compounds.

  • Extract total RNA from the cells using a suitable RNA isolation kit.

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

b. qPCR:

  • Prepare a reaction mixture containing the cDNA template, forward and reverse primers for Nrf2 target genes (e.g., HMOX1, NQO1), and a SYBR Green qPCR master mix.

  • Perform the qPCR reaction in a real-time PCR system.

  • Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to a housekeeping gene (e.g., GAPDH).

Visualizing the Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially affected by this compound and other lignans.

Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p mTORC1 mTORC1 Akt->mTORC1 CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival TupichilignanA This compound (and other lignans) TupichilignanA->Akt Inhibition

Caption: The PI3K/Akt signaling pathway and the putative inhibitory point of lignans.

STAT3_Pathway cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 p STAT3_dimer STAT3 Dimer (p-STAT3) STAT3->STAT3_dimer GeneExpression Gene Expression (Proliferation, Survival) STAT3_dimer->GeneExpression Nucleus Nucleus TupichilignanA This compound (and other lignans) TupichilignanA->STAT3 Inhibition of Phosphorylation

Caption: The JAK/STAT3 signaling pathway, a target for lignan-mediated inhibition.

NFkB_Pathway cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB p NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active GeneExpression Inflammatory Gene Expression NFkB_active->GeneExpression Nucleus Nucleus TupichilignanA This compound (and other lignans) TupichilignanA->IKK Inhibition

Caption: The NF-κB signaling pathway, illustrating a potential target for lignans.

Experimental_Workflow CellCulture Cell Culture & Treatment Lysis Cell Lysis CellCulture->Lysis Luciferase Luciferase Assay (Transcriptional Activity) CellCulture->Luciferase qPCR qPCR (Gene Expression) CellCulture->qPCR WB Western Blot (Protein Phosphorylation) Lysis->WB

Caption: A generalized experimental workflow for studying signaling pathways.

Conclusion

While direct experimental evidence for the downstream signaling effects of this compound is currently lacking, this comparative guide, based on the activities of structurally related and well-characterized lignans, provides a strong foundation for future research. The data presented suggest that this compound may exert its biological effects through the modulation of key signaling pathways such as Akt, STAT3, NF-κB, and MAPK. The provided experimental protocols and pathway diagrams serve as a practical resource for researchers to investigate these hypotheses and to elucidate the therapeutic potential of this novel compound. Further studies are warranted to confirm these potential mechanisms of action and to explore the full pharmacological profile of this compound.

References

Safety Operating Guide

Proper Disposal of Tupichilignan A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Tupichilignan A, emphasizing safety and regulatory adherence.

Key Hazard Information and Safety Precautions

Before handling this compound for disposal, it is imperative to be aware of its potential hazards and to use appropriate personal protective equipment (PPE).

Hazard ClassificationPrecautionary Measures
Flammable Liquid (Category 3)[1]Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[1][2]
Skin Sensitizer (Category 1)[1][2]Avoid contact with skin. Wear protective gloves and clothing.[1][2][3]
Hazardous to the Aquatic Environment (Long-term, Category 3)[1]Prevent release into the environment. Avoid disposing of down the drain.
Acute Toxicity (Oral and Dermal, Category 3)Toxic if swallowed or in contact with skin. Do not ingest and avoid skin contact.
Skin Corrosion/Irritation and Eye Damage[4]Causes severe skin burns and eye damage. Wear eye and face protection.[4]

Personal Protective Equipment (PPE): When handling this compound for disposal, always wear:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A lab coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of this compound waste.

  • Waste Identification and Segregation:

    • This compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), must be segregated from general laboratory trash and other non-hazardous waste streams.

    • Do not mix this compound waste with incompatible chemicals.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for liquid waste. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.

    • For solid waste contaminated with this compound, use a designated, sealed waste bag or a wide-mouth solid waste container.

    • Ensure the waste container is appropriate for flammable liquids.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include:

      • The full chemical name: "this compound Waste"

      • The primary hazards: "Flammable Liquid," "Toxic," "Skin Sensitizer," "Marine Pollutant"

      • The accumulation start date (the date the first drop of waste is added to the container).

      • The name of the principal investigator or laboratory contact.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • The storage area must be a secondary containment bin or tray to prevent spills.

    • Store away from sources of ignition such as heat, sparks, and open flames.[2]

    • Keep the container tightly closed except when adding waste.[1][2]

  • Disposal Request and Pickup:

    • Once the waste container is full or has reached the storage time limit set by your institution's Environmental Health and Safety (EHS) department, arrange for its disposal.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically done through an online portal or by contacting the EHS office directly.

    • Do not attempt to dispose of this compound waste through the sanitary sewer or as regular trash.[5]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Tupichilignan_A_Disposal_Workflow Workflow for this compound Disposal cluster_prep Preparation and Handling cluster_disposal Disposal Procedure start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Area (Chemical Fume Hood) ppe->fume_hood segregate Segregate Waste (Solid vs. Liquid) fume_hood->segregate containerize Select & Fill Appropriate Waste Container segregate->containerize label_waste Label Container as 'Hazardous Waste' (Name, Hazards, Date) containerize->label_waste store_waste Store in Secondary Containment in Satellite Accumulation Area label_waste->store_waste request_pickup Request Waste Pickup from EHS store_waste->request_pickup end End: Waste Collected by Licensed Disposal Vendor request_pickup->end

References

Essential Safety and Handling Protocol for Tupichilignan A

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety, handling, and disposal information for Tupichilignan A, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe management of this compound within a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Standards
Eyes/Face Safety Goggles or Face ShieldTightly fitting safety goggles (EN 166) or a full-face shield to protect against splashes.[1]
Hands Chemical-resistant GlovesNitrile or neoprene rubber gloves are recommended.[2] Avoid latex, leather, or fabric gloves.[2] Ensure gloves have a standard that guarantees suitability for handling chemicals (e.g., EN 374).[3]
Body Laboratory Coat or Chemical-resistant SuitA long-sleeved lab coat is the minimum requirement. For larger quantities or risk of splashing, a chemical-resistant suit (e.g., compliant with EN ISO 27065) is recommended.[1]
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood. If a fume hood is not available, a filtering half mask or a half mask with appropriate filters is required.[1]
Feet Closed-toe ShoesImpermeable, chemical-resistant boots or shoes are required to protect against spills.[2][3]

Handling and Disposal Workflow

The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_dissolve Dissolve/Prepare Solution handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Surfaces handle_experiment->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol: Safe Handling of this compound

This protocol details the step-by-step process for safely handling this compound in a laboratory setting.

1. Preparation:

  • Donning PPE: Before entering the laboratory, put on all required personal protective equipment as specified in the table above. The recommended order for donning PPE is a lab coat or suit, followed by boots, a protective mask and goggles, and finally gloves.[3]
  • Fume Hood Preparation: Ensure the chemical fume hood is certified and functioning correctly. The work surface should be clean and uncluttered.
  • Gather Materials: Assemble all necessary equipment, such as spatulas, weighing paper, beakers, solvents, and waste containers, and place them inside the fume hood before handling the compound.

2. Handling:

  • Weighing: Carefully weigh the desired amount of this compound on weighing paper or in a suitable container within the fume hood. Avoid creating dust.
  • Dissolving/Solution Preparation: Add the solvent to the solid compound slowly to avoid splashing. If the compound is in solution, handle it with the same level of precaution.
  • Experimental Use: Conduct all experimental procedures involving this compound within the fume hood.

3. Cleanup and Disposal:

  • Decontamination: After handling is complete, decontaminate all surfaces and equipment that may have come into contact with this compound. Use an appropriate solvent (e.g., ethanol) for cleaning.
  • Waste Segregation and Disposal: Dispose of all contaminated materials, including gloves, weighing paper, and pipette tips, in a designated hazardous waste container.[4] Do not dispose of chemical waste in regular trash or down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.[4][5]
  • Doffing PPE: Remove PPE in the reverse order it was put on: gloves first, then goggles and mask, followed by the lab coat or suit, and finally boots.[3] Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[6] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.